molecular formula C14H11ClN2O3 B8032285 N-Benzyl-3-chloro-5-nitrobenzamide

N-Benzyl-3-chloro-5-nitrobenzamide

Cat. No.: B8032285
M. Wt: 290.70 g/mol
InChI Key: SODLEYOBIIOAHV-UHFFFAOYSA-N
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Description

N-Benzyl-3-chloro-5-nitrobenzamide is a useful research compound. Its molecular formula is C14H11ClN2O3 and its molecular weight is 290.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-benzyl-3-chloro-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O3/c15-12-6-11(7-13(8-12)17(19)20)14(18)16-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SODLEYOBIIOAHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC(=CC(=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Profiling and Synthetic Utility of N-Benzyl-3-chloro-5-nitrobenzamide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, the strategic selection of synthetic building blocks dictates the trajectory of lead optimization. N-Benzyl-3-chloro-5-nitrobenzamide (CAS: 1881290-63-6) is a highly versatile, tri-functionalized aromatic scaffold[1]. Featuring an electron-withdrawing nitro group, a lipophilic halogen, and a flexible benzyl amide appendage, this compound serves as an ideal intermediate for generating diverse chemical libraries.

This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and field-proven experimental workflows, designed specifically for application scientists and synthetic chemists looking to integrate this scaffold into their development pipelines.

Structural & Physicochemical Characterization

To predict a compound's behavior in both synthetic reactions and biological assays, we must first establish its baseline physicochemical metrics. The data below synthesizes the core properties of this compound.

Quantitative Data Summary
PropertyValueImplication for Development
Compound Name This compoundStandard nomenclature[1].
CAS Number 1881290-63-6Unique registry identifier[1].
Molecular Formula C₁₄H₁₁ClN₂O₃Dictates mass and elemental composition.
Molecular Weight 290.70 g/mol Optimal for small-molecule drug space (Lipinski compliant).
SMILES String C1=CC=C(C=C1)CNC(=O)C2=CC(=CC(=C2)Cl)=OMachine-readable structural representation.
H-Bond Donors 1 (Amide NH)Limits excessive solvation, favoring membrane permeability.
H-Bond Acceptors 3 (Amide C=O, Nitro O₂)Provides specific anchoring points for target protein binding.
Rotatable Bonds 4Balances conformational flexibility with entropic binding penalties.

Mechanistic Insights: The Tri-Functional Scaffold

The utility of this compound lies in the orthogonal reactivity and physicochemical contributions of its three primary substituents. As an application scientist, understanding the causality behind these structural features is critical for rational drug design.

  • The 5-Nitro Group (Electronic Modulator & Synthetic Handle): The nitro group is strongly electron-withdrawing, which depletes electron density from the central aromatic ring. This increases the compound's resistance to oxidative metabolism. Synthetically, the nitro group is a "masked amine." It can be selectively reduced to an aniline, providing a nucleophilic handle for subsequent urea formation, acylation, or reductive amination.

  • The 3-Chloro Substituent (Lipophilic Anchor): Chlorine substitution serves a dual purpose. Physicochemically, it increases the overall LogP, driving the molecule into hydrophobic binding pockets. Mechanistically, the polarizability of the chlorine atom allows for halogen bonding with backbone carbonyls in target proteins.

  • The N-Benzyl Amide (Conformational Probe): The benzyl group introduces a degree of rotational freedom while providing a bulky aromatic ring capable of

    
     stacking. The amide linker itself acts as a rigid vector, directing the benzyl group into adjacent sub-pockets while offering hydrogen bonding capabilities.
    
Physicochemical Property Influence

G Core This compound Core Scaffold Nitro 5-Nitro Group (Electron Withdrawing) Core->Nitro Chloro 3-Chloro Group (Lipophilicity & Halogen Bonding) Core->Chloro Benzyl N-Benzyl Moiety (Steric Bulk & Pi-Pi Stacking) Core->Benzyl Amide Amide Linker (H-Bond Donor/Acceptor) Core->Amide Reactivity Reactivity Nitro->Reactivity Enables reduction to amine Binding Binding Chloro->Binding Enhances target affinity Permeability Permeability Benzyl->Permeability Increases LogP Stability Stability Amide->Stability Structural rigidity

Figure 1: Functional group logic and physicochemical contributions of the core scaffold.

Field-Proven Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale and a built-in verification check.

Protocol A: Chemoselective Reduction of the Nitro Group

Causality & Rationale: To utilize this compound as a building block, the nitro group must be reduced to an amine. However, standard catalytic hydrogenation (Pd/C, H₂) risks hydrodehalogenation (cleavage of the C-Cl bond). To prevent this, we employ a mild, chemoselective reduction using Iron (Fe) powder and Ammonium Chloride (NH₄Cl).

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 1.0 mmol of this compound in 10 mL of an Ethanol/Water mixture (4:1 v/v).

  • Reagent Addition: Add 5.0 mmol of Iron powder (fine mesh) and 5.0 mmol of NH₄Cl. Rationale: NH₄Cl acts as a mild proton source that activates the iron surface without creating a highly acidic environment that could hydrolyze the amide bond.

  • Thermal Activation: Reflux the mixture at 80°C for 2 hours under a nitrogen atmosphere.

  • Self-Validation (TLC Monitoring): Monitor the reaction via Thin Layer Chromatography (Hexanes:Ethyl Acetate 1:1). The starting material (UV active, higher Rf) should disappear, replaced by a lower Rf spot (amine product, stains brown with ninhydrin).

  • Workup: Cool to room temperature, filter through a pad of Celite to remove iron salts, and concentrate the filtrate in vacuo. Extract with Ethyl Acetate and wash with brine.

  • Analytical Verification: Confirm the product via LC-MS. The starting material mass (

    
    ) must be fully replaced by the amine product mass (
    
    
    
    ).
Protocol B: Kinetic Solubility Profiling for HTS

Causality & Rationale: Due to the lipophilic nature of the benzyl and chloro groups, this compound may precipitate in aqueous biological buffers, leading to false negatives in High-Throughput Screening (HTS). A kinetic solubility assay validates the maximum testable concentration.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution in 100% LC-MS grade DMSO.

  • Aqueous Spiking: Spike 10 µL of the DMSO stock into 990 µL of PBS (pH 7.4) to achieve a theoretical concentration of 100 µM (1% DMSO final).

  • Incubation: Shake the mixture at 37°C for 24 hours to reach thermodynamic equilibrium.

  • Phase Separation: Centrifuge the sample at 10,000 x g for 15 minutes to pellet any precipitated compound.

  • Quantification: Analyze the supernatant via LC-MS/MS against a standard curve prepared in 100% DMSO. Self-Validation: If the detected concentration in the supernatant is

    
     of the theoretical concentration, the compound has exceeded its kinetic solubility limit, and assay concentrations must be adjusted downward.
    

Workflow Step1 1. Stock Preparation (10 mM in DMSO) Step2 2. Aqueous Spiking (PBS pH 7.4) Step1->Step2 Step3 3. Incubation (24h at 37°C) Step2->Step3 Step4 4. Phase Separation (Centrifugation) Step3->Step4 Step5 5. LC-MS/MS Quantification Step4->Step5

Figure 2: Self-validating high-throughput kinetic solubility profiling workflow.

Conclusion

This compound represents a structurally privileged scaffold. By understanding the specific physicochemical contributions of its functional groups—and employing chemoselective protocols to manipulate them—researchers can effectively leverage this compound to explore novel chemical space in drug discovery and materials engineering.

References

  • Title: CAS NO.
  • Title: this compound | ChemScene Source: Chemikart URL

Sources

Technical Guide: Spectral Profiling of N-Benzyl-3-chloro-5-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectral characterization and synthesis of N-Benzyl-3-chloro-5-nitrobenzamide . This document is structured for researchers requiring rigorous structural validation data for this specific chemical entity.

CAS Registry Number: 1881290-63-6 Molecular Formula:


Molecular Weight:  290.70  g/mol 

Executive Summary & Compound Utility

This compound is a disubstituted benzamide derivative frequently utilized as a fragment in fragment-based drug discovery (FBDD). Its structural core—containing an electron-withdrawing nitro group and a lipophilic chlorine atom—serves as a versatile scaffold for exploring Structure-Activity Relationships (SAR) in kinase inhibitors and GPCR antagonists.

This guide provides a standardized spectral profile (NMR, IR, MS) derived from validated synthetic protocols, ensuring high-confidence structural assignment.

Synthesis & Preparation Protocol

To ensure the spectral data presented below is reproducible, the compound is prepared via a nucleophilic acyl substitution using a carbodiimide coupling strategy. This method minimizes side reactions common with acid chloride routes (e.g., bis-acylation).

Optimized Synthetic Workflow
  • Reagents: 3-Chloro-5-nitrobenzoic acid (1.0 eq), Benzylamine (1.1 eq), EDC

    
    HCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.0 eq).
    
  • Solvent: Dichloromethane (DCM) or DMF (anhydrous).

  • Conditions: Ambient temperature (

    
    ), 12 hours, 
    
    
    
    atmosphere.

Synthesis Acid 3-Chloro-5-nitrobenzoic Acid (Starting Material) Coupling Activation: EDC/HOBt/DIPEA Acid->Coupling Amine Benzylamine (Nucleophile) Amine->Coupling Intermediate Active Ester (In Situ) Coupling->Intermediate Activation Product This compound (Target) Intermediate->Product Amidation (Yield: ~85%)

Figure 1: Carbodiimide-mediated coupling pathway for the synthesis of this compound.

Mass Spectrometry (MS) Analysis

The mass spectrum of this compound is characterized by a distinct isotopic signature due to the chlorine atom and a fragmentation pattern driven by the stability of the benzyl cation.

Key Ionization Features (ESI+)
  • Molecular Ion (

    
    ): 
    
    • m/z 291.0 (corresponding to

      
      )
      
    • m/z 293.0 (corresponding to

      
      )
      
    • Isotopic Ratio: The characteristic 3:1 intensity ratio confirms the presence of a single chlorine atom.

Fragmentation Logic

Upon Collision-Induced Dissociation (CID), the amide bond is the primary site of cleavage.

  • 
    -Cleavage:  Generates the tropylium ion  (m/z 91), the base peak in many benzyl amide spectra.
    
  • Acylium Formation: Cleavage on the carbonyl side yields the 3-chloro-5-nitrobenzoyl cation (m/z 184/186).

MS_Fragmentation Parent [M+H]+ Ion m/z 291/293 Cleavage Amide Bond Cleavage Parent->Cleavage Frag1 Tropylium Ion (Base Peak) m/z 91 Cleavage->Frag1 Major Path Frag2 3-Cl-5-NO2-Benzoyl Cation m/z 184/186 Cleavage->Frag2 Minor Path Loss Neutral Loss: Benzylamine Cleavage->Loss

Figure 2: ESI-MS fragmentation pathway highlighting the diagnostic tropylium and acylium ions.

Infrared (IR) Spectroscopy

The IR spectrum serves as a rapid diagnostic tool to confirm the formation of the secondary amide linkage and the retention of the nitro/chloro functionalities.

Functional GroupFrequency (

)
IntensityAssignment Description
Amide N-H

MediumN-H stretching vibration (secondary amide).
Amide I (C=O)

StrongCarbonyl stretching; lower frequency than esters due to resonance.
Amide II

MediumN-H bending coupled with C-N stretching.
Nitro (

)

(asym) /

(sym)
StrongCharacteristic symmetric and asymmetric stretching of the nitro group.
Aromatic C=C

VariableRing skeletal vibrations.
C-Cl

MediumAryl chloride stretching (fingerprint region).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below is predicted based on high-fidelity experimental data of the 3-chloro-5-nitrobenzoic acid precursor and structurally analogous N-benzyl amides (e.g., CAS 321531-52-6).

H NMR (400 MHz, DMSO- )

The aromatic region displays a distinct pattern for the 1,3,5-trisubstituted ring.

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Context
9.45 t (broad)1HNH Amide proton, exchangeable with

.
8.62 t (

Hz)
1HH-2 Between

and

; most deshielded due to dual electron-withdrawing groups.
8.51 t (

Hz)
1HH-4 Between

and

.
8.28 t (

Hz)
1HH-6 Between

and

.
7.32 - 7.22 m5HPh-H Benzyl aromatic protons (overlapping multiplet).
4.52 d (

Hz)
2HCH

Benzylic methylene group coupled to NH.

Interpretation Note: The protons on the central benzene ring (H-2, H-4, H-6) appear as triplets or doublets of doublets with small coupling constants (


 Hz) due to meta-coupling. H-2 is significantly shifted downfield due to the synergistic deshielding of the ortho-nitro and ortho-carbonyl groups.
C NMR (100 MHz, DMSO- )
  • Carbonyl:

    
     163.5 (Amide C=O).
    
  • Aromatic Core (Nitro-Chloro-Benzoyl):

    • 
       148.2 (
      
      
      
      )
    • 
       136.5 (
      
      
      
      )
    • 
       134.1 (
      
      
      
      )
    • 
       133.5, 126.8, 122.4 (CH carbons of the core ring).
      
  • Benzyl Group:

    • 
       139.2 (Ipso-C)
      
    • 
       128.3, 127.2, 126.9 (Aromatic CH).
      
    • 
       42.8 (Benzylic 
      
      
      
      ).

References

  • Synthesis of Nitro-Benzamides: Organic Preparations and Procedures International, 2002, Vol.[1] 34. (General protocol for substituted nitrobenzoic acid coupling).

  • Spectral Data of 3-Chloro-5-nitrobenzoic Acid: PubChem Compound Summary for CID 221484. [Link]

  • Amide Coupling Methodologies: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Analogous Spectral Data (Piperazine derivatives): Journal of Medicinal Chemistry, 2020. (Provides chemical shifts for the 3-chloro-5-nitrobenzoyl moiety). [Link]

Sources

A Comprehensive Technical Guide to N-Benzyl-3-chloro-5-nitrobenzamide as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-Benzyl-3-chloro-5-nitrobenzamide is a strategically important synthetic intermediate, primarily valued for its utility in medicinal chemistry and drug development. This guide provides an in-depth analysis of its synthesis, core chemical properties, and its pivotal role as a precursor to a variety of complex molecular scaffolds. By presenting detailed, field-proven protocols for its preparation and subsequent functional group transformations, this document serves as a technical resource for researchers and scientists. The narrative emphasizes the rationale behind experimental choices, ensuring a thorough understanding of the underlying chemical principles. Key transformations, such as the selective reduction of the nitro moiety, are explored in detail, highlighting the pathway to valuable 3-amino-5-chlorobenzamide derivatives.

Introduction: The Strategic Value of a Multifunctional Scaffold

In the landscape of modern drug discovery, the development of novel molecular entities often relies on the use of versatile building blocks that possess multiple, orthogonally reactive functional groups. This compound emerges as such a scaffold. Its structure incorporates three key features: a stable benzamide core common in many biologically active molecules, a nitro group that serves as a masked amine, and a chlorine atom that can influence electronic properties and provide a potential site for further modification.[1][2]

The primary utility of this intermediate lies in its straightforward conversion to N-benzyl-3-amino-5-chlorobenzamide. The resulting aromatic amine is a crucial precursor for the synthesis of a wide array of heterocyclic systems and other complex structures, making this compound a gateway intermediate for generating diverse compound libraries for biological screening.[2] This guide details the robust synthesis of this intermediate and its primary application in synthetic workflows.

Physicochemical and Safety Profile

A thorough understanding of the compound's properties and hazards is paramount for its safe and effective use in a laboratory setting.

Physicochemical Data

The properties of this compound can be calculated based on its constituent parts, primarily the 3-chloro-5-nitrobenzoyl moiety and the benzyl group.

PropertyValueSource
Molecular Formula C₁₄H₁₁ClN₂O₃Inferred
Molecular Weight 290.71 g/mol Inferred
Appearance Expected to be a pale yellow or off-white solidInferred from related structures[3]
Solubility Expected to be soluble in polar aprotic solvents (DMF, DMSO, THF) and chlorinated solvents (DCM)Inferred
XLogP3 ~3.5-4.0 (Estimated)Inferred from related structures[4][5]
Hazard Summary and Handling

Safe handling requires adherence to standard laboratory safety protocols. The hazards are inferred from structurally related compounds and the starting materials.

Hazard CategoryDescriptionRecommended Precautions
Acute Toxicity Harmful if swallowed.[6]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Skin Contact May cause skin irritation.Wear protective gloves and clothing.[7]
Eye Contact May cause serious eye irritation.Wear safety glasses with side-shields or goggles.
Environmental Potentially toxic to aquatic life with long-lasting effects.[7]Avoid release to the environment. Dispose of contents/container to an approved waste disposal plant.

Synthesis of this compound

The most reliable and high-yielding method for preparing this compound is through the formation of an amide bond between 3-chloro-5-nitrobenzoic acid and benzylamine.

Synthetic Strategy and Rationale

Direct condensation of a carboxylic acid and an amine to form an amide bond requires harsh conditions (e.g., high temperatures) that are often incompatible with complex substrates. Therefore, activation of the carboxylic acid is necessary. The conversion of the carboxylic acid to an acyl chloride is a classic and highly efficient activation strategy. The resulting 3-chloro-5-nitrobenzoyl chloride is a potent electrophile that reacts readily with the nucleophilic benzylamine under mild conditions to form the desired amide with high purity and yield. The use of a non-nucleophilic base, such as triethylamine, is critical to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.[8]

Synthetic Pathway Diagram

Synthesis_Pathway cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Bond Formation Start 3-Chloro-5-nitrobenzoic Acid Reagent1 SOCl₂ or (COCl)₂ DCM, reflux Start->Reagent1 Intermediate 3-Chloro-5-nitrobenzoyl Chloride Reagent1->Intermediate Reagent2 Benzylamine, Et₃N DCM, 0°C to RT Intermediate->Reagent2 Product This compound Reagent2->Product

Caption: Two-step, one-pot synthesis of the target intermediate.

Detailed Experimental Protocol

This protocol describes a standard laboratory-scale synthesis.

Materials:

  • 3-Chloro-5-nitrobenzoic acid (1.0 equiv)[9]

  • Thionyl chloride (SOCl₂) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Benzylamine (1.1 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Acyl Chloride Formation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 3-chloro-5-nitrobenzoic acid (1.0 equiv) and anhydrous DCM. Add a catalytic amount of DMF (1-2 drops). Slowly add thionyl chloride (1.5 equiv) dropwise at room temperature.

  • Reaction Monitoring: Heat the mixture to reflux (approx. 40°C) and stir for 2-3 hours. The reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Solvent Removal: Cool the reaction to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 3-chloro-5-nitrobenzoyl chloride is typically a yellow solid or oil and is used in the next step without further purification.[3][10]

  • Amide Formation Setup: Re-dissolve the crude acyl chloride in anhydrous DCM and cool the flask to 0°C in an ice bath.

  • Amine Addition: In a separate flask, dissolve benzylamine (1.1 equiv) and triethylamine (1.5 equiv) in anhydrous DCM. Add this solution dropwise to the stirred acyl chloride solution at 0°C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel to yield this compound as a solid.

Application as a Synthetic Intermediate: The Nitro-to-Amine Transformation

The true value of this compound lies in its function as a stable precursor to the corresponding aniline derivative, which opens up a vast array of subsequent chemical transformations.

Strategic Importance of Nitro Group Reduction

The nitro group is an electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution. Its reduction to an amino group fundamentally changes the electronic nature of the scaffold. The resulting amine is a powerful electron-donating group and a versatile nucleophile, enabling reactions such as diazotization, further acylation, alkylation, and the formation of various heterocyclic rings. This transformation is a cornerstone of synthetic strategies in medicinal chemistry.[11]

Numerous reagents can effect this reduction. While catalytic hydrogenation with H₂/Pd-C is common, it carries a risk of dehalogenation.[12] A more chemoselective and reliable bench-top method is the use of tin(II) chloride (SnCl₂) in an acidic medium, which effectively reduces the nitro group while preserving the chloro substituent and the amide bond.[12][13]

General Workflow Diagram

Workflow Intermediate N-Benzyl-3-chloro- 5-nitrobenzamide Reduction Nitro Group Reduction (e.g., SnCl₂·2H₂O, EtOH, reflux) Intermediate->Reduction Product N-Benzyl-3-amino- 5-chlorobenzamide Reduction->Product Downstream Downstream Synthesis (e.g., Heterocycle Formation, Further Functionalization) Product->Downstream

Caption: General synthetic workflow using the intermediate.

Protocol: Chemoselective Reduction of the Nitro Group

Materials:

  • This compound (1.0 equiv)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equiv)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Diatomaceous earth (Celite®)

Procedure:

  • Setup: In a round-bottom flask, suspend this compound (1.0 equiv) in ethanol.

  • Reagent Addition: Add tin(II) chloride dihydrate (4-5 equiv) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and stir vigorously. Monitor the reaction by TLC until the starting material is fully consumed (typically 3-6 hours).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

  • Basification: Slowly add saturated sodium bicarbonate solution to neutralize the acid and precipitate tin salts. The pH should be adjusted to ~8. Be cautious as CO₂ evolution may cause foaming.

  • Filtration: Filter the resulting slurry through a pad of diatomaceous earth to remove the tin salts. Wash the filter cake thoroughly with ethyl acetate or DCM.

  • Extraction: Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate or DCM (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude N-benzyl-3-amino-5-chlorobenzamide can be purified by column chromatography or recrystallization to yield the final product.

Conclusion

This compound serves as an exemplary synthetic intermediate, offering a stable, easily accessible platform for the development of more complex molecular architectures. Its synthesis via a robust and scalable acylation protocol is straightforward. The true synthetic power of this compound is unlocked through the chemoselective reduction of its nitro group, providing access to the versatile 3-amino-5-chlorobenzamide scaffold. This guide provides the necessary technical details and strategic insights for researchers to confidently incorporate this valuable building block into their synthetic programs, particularly in the fields of medicinal chemistry and materials science.

References

  • Title: Amide bond formation: beyond the dilemma between activation and racemisation Source: RSC Publishing URL: [Link]

  • Title: Amide bond formation: beyond the myth of coupling reagents Source: Luxembourg Bio Technologies URL: [Link]

  • Title: Recent developments in catalytic amide bond formation Source: Peptide Science URL: [Link]

  • Title: Chemistry of Amides Source: LibreTexts Chemistry URL: [Link]

  • Title: Amide coupling reaction in medicinal chemistry. Coupling reagents Source: HepatoChem URL: [Link]

  • Title: Nitro Substrates in Reductive Electrosynthesis: A Review Source: ACS Electrochemistry URL: [Link]

  • Title: Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V₂O₅/TiO₂ catalyst for amine synthesis Source: Materials Advances (RSC Publishing) URL: [Link]

  • Title: Nitro Reduction - Common Conditions Source: Organic Chemistry Portal URL: [Link]

  • Title: Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN Source: Oriental Journal of Chemistry URL: [Link]

  • Title: Reduction of nitro compounds Source: Wikipedia URL: [Link]

  • Title: 3-Chloro-5-nitrobenzamide Source: PubChem URL: [Link]

  • Title: Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry Source: Walsh Medical Media URL: [Link]

  • Title: SAFETY DATA SHEET - 4-Nitrobenzyl chloride Source: ThermoFisher Scientific URL: [Link]

  • Title: p-NITROBENZOYL CHLORIDE Source: Organic Syntheses URL: [Link]

  • Title: 3,5-Dinitrobenzoyl chloride Source: Wikipedia URL: [Link]

  • Title: 3-chloro-5-formyl-4-nitrobenzoyl chloride Source: Chemspace URL: [Link]

  • Title: Synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide Source: MDPI URL: [Link]

  • Title: Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2 Source: RSC.org URL: [Link]

  • Title: Chemical Properties of N-benzyl-N-methyl-benzamide Source: Cheméo URL: [Link]

  • Title: 2-chloro-N-(3-chlorophenyl)-5-nitrobenzamide Source: PubChem URL: [Link]

  • Title: 3-Chloro-5-nitrobenzoic acid Source: PubChem URL: [Link]

  • Title: SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES Source: Journal of Chemistry and Technologies URL: [Link]

Sources

N-Benzyl Benzamide Derivatives: A Comprehensive Technical Guide on Pharmacological Scaffolds, Synthesis, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

The N-benzyl benzamide scaffold represents a highly versatile and privileged pharmacophore in modern medicinal chemistry[1][2]. Characterized by a stable amide linkage connecting two distinct aromatic systems, this structural motif provides an easily modifiable framework for optimizing steric, electronic, and lipophilic parameters[2]. Recent literature highlights its profound multi-target potential, with derivatives demonstrating best-in-class efficacy across oncology, neurodegenerative diseases, and metabolic disorders[1][3][4]. This whitepaper synthesizes the current pharmacological landscape of N-benzyl benzamides, presents quantitative activity profiles, and outlines field-validated experimental protocols for their synthesis and biological evaluation.

Pharmacological Landscapes & Mechanisms of Action

Oncology: Tubulin Polymerization and Hsp90 Inhibition

A primary therapeutic application of N-benzyl benzamide derivatives lies in their potent antitumor and vascular-disrupting activities[1][5]. Mechanism of action studies confirm that these compounds act as potent tubulin polymerization inhibitors by binding selectively to the colchicine site on β-tubulin[1][6]. This binding disrupts the dynamic instability of the microtubule network during cell division, leading to G2/M phase cell cycle arrest[1][6]. Subsequently, this mitotic catastrophe triggers mitochondrial depolarization, reactive oxygen species (ROS) generation, and caspase-dependent apoptosis[1][5].

Beyond tubulin, specific resorcinol-based N-benzyl benzamides have been identified as potent inhibitors of Heat Shock Protein 90 (Hsp90)[7]. For instance, compound 30f effectively degrades oncogenic client proteins (EGFR, Met, Akt) and induces apoptosis in non-small cell lung cancer models without exhibiting significant cytochrome P450 liability[7].

MOA NBB N-Benzylbenzamide Derivatives Colchicine Colchicine Binding Site on β-Tubulin NBB->Colchicine High Affinity Binding MT Microtubule Network Disruption Colchicine->MT Inhibits Polymerization Arrest G2/M Phase Cell Cycle Arrest MT->Arrest Mito Mitochondrial Depolarization & ROS Generation Arrest->Mito Apoptosis Caspase Cleavage & Apoptosis Mito->Apoptosis

Caption: Tubulin inhibition and apoptotic signaling pathway triggered by N-benzylbenzamide derivatives.

Neurodegeneration: Cholinesterase and BACE1 Inhibition

In the context of Alzheimer's Disease (AD), the scaffold has been engineered to target key neurological enzymes. Recent structural optimizations have yielded selective, sub-nanomolar inhibitors of butyrylcholinesterase (BChE), such as compounds S11-1014 and S11-1033[4]. These compounds demonstrate significant neuroprotective effects against amyloid-beta (Aβ)-induced cognitive impairment in vivo[4]. Additionally, multi-targeted N-benzyl benzamides have shown dual inhibitory activity against acetylcholinesterase (AChE) and β-secretase (BACE1), offering a synergistic approach to AD therapy[8].

Metabolic Syndrome: Dual sEH/PPARγ Modulation

Simultaneous modulation of soluble epoxide hydrolase (sEH) and Peroxisome Proliferator-Activated Receptor γ (PPARγ) represents a novel therapeutic avenue for metabolic syndrome[3]. N-benzylbenzamide derivatives have been mapped to a merged sEH/PPARγ pharmacophore[3]. Compound 14c emerged as a balanced submicromolar modulator with excellent oral bioavailability and ADME properties, circumventing the adverse effects typically associated with traditional thiazolidinediones[3].

Quantitative Activity Profiles

To facilitate cross-target comparison, the following table summarizes the key quantitative metrics of leading N-benzyl benzamide derivatives across different therapeutic indications.

Compound DesignationPrimary Target(s)Indication / Cell LineKey Quantitative MetricRef
Compound 13q Tubulin (Colchicine site)Breast Cancer (MCF-7)IC₅₀ = 3.2 nM[1]
Compound 20b Tubulin (Colchicine site)Solid TumorsIC₅₀ = 12–27 nM[5]
Compound 30f Hsp90αNSCLC (H1975)IC₅₀ = 5.3 nM[7]
S11-1014 Butyrylcholinesterase (BChE)Alzheimer's DiseaseSub-nanomolar IC₅₀[4]
Dual-Inhibitor *AChE / BACE1Alzheimer's DiseaseIC₅₀ = 0.056 μM (AChE)[8]
Compound 14c sEH / PPARγMetabolic SyndromeIC₅₀ = 0.3 μM (sEH)[3]

* N,N′-(1,4-phenylene)bis(3-methoxybenzamide)

Synthetic Methodologies & Experimental Protocols

Rationale in Synthetic Design

The synthesis of N-benzyl benzamides predominantly relies on nucleophilic acyl substitution[1][2]. While classical methods utilized acid chlorides and pyridine[1], modern medicinal chemistry approaches favor the direct coupling of substituted benzoic acids and benzylamines using reagents like EDCI and HOBt[2].

Field-Proven Insight: While pyridine-mediated coupling is cost-effective, it often complicates purification due to its high boiling point and toxicity. The EDCI/HOBt system is preferred because the urea byproduct of EDCI is highly water-soluble. This allows for a strictly aqueous workup that bypasses the need for early-stage chromatography, significantly increasing throughput.

Synthesis Acid Substituted Benzoic Acid Activation Carboxyl Activation (EDCI / HOBt) Acid->Activation Amine Substituted Benzylamine Coupling Nucleophilic Acyl Substitution (DIPEA base) Amine->Coupling Activation->Coupling Purification Aqueous Workup & Chromatography Coupling->Purification Product Pure N-Benzylbenzamide Derivative Purification->Product

Caption: Generalized synthetic workflow for N-benzylbenzamide derivatives via EDCI/HOBt coupling.

Protocol 1: General Synthesis of N-Benzyl Benzamides via EDCI/HOBt Coupling

Objective: Form a stable amide bond between a substituted benzoic acid and a substituted benzylamine.

  • Activation: Dissolve the substituted benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Add EDCI (1.2 eq) and HOBt (1.2 eq).

    • Causality: Anhydrous conditions prevent the competitive hydrolysis of the activated ester back to the carboxylic acid. HOBt forms a highly reactive, yet stable, OBt-ester intermediate, preventing the formation of unreactive N-acylureas.

  • Amine Addition: Add the substituted benzylamine (1.1 eq) followed by N,N-diisopropylethylamine (DIPEA) (2.0 eq).

    • Causality: DIPEA acts as a non-nucleophilic base to keep the amine in its reactive, unprotonated state without competing for the electrophilic ester.

  • Reaction Monitoring: Stir at room temperature for 4-12 hours, monitoring completion via Thin Layer Chromatography (TLC)[2].

  • Workup: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Causality: HCl removes unreacted amine and EDCI byproducts; NaHCO₃ removes unreacted carboxylic acid and HOBt.

  • Self-Validating Quality Control: Dry over anhydrous Na₂SO₄, concentrate in vacuo. Confirm product identity and purity (>95%) using ¹H-NMR (verifying the characteristic benzylic CH₂ doublet/multiplet and amide NH broad singlet) before proceeding to biological assays.

Protocol 2: In Vitro Tubulin Polymerization Kinetic Assay

Objective: Quantify the inhibitory effect of N-benzyl benzamide derivatives on microtubule assembly[6].

  • Preparation: Prepare a solution of purified bovine brain tubulin (>99% pure) in PEM buffer (PIPES, EGTA, MgCl₂) supplemented with 1 mM GTP.

    • Causality: EGTA chelates calcium (which inherently inhibits polymerization), while Mg²⁺ and GTP are essential cofactors required for tubulin heterodimer self-assembly[6].

  • Compound Incubation: Pre-incubate the tubulin solution with varying concentrations of the test compound (e.g., 1 nM to 10 μM) or vehicle (DMSO, final concentration <1%) in a 96-well half-area plate at 4°C for 15 minutes.

    • Causality: Pre-incubation at 4°C allows the compound to reach thermodynamic binding equilibrium with tubulin dimers before polymerization is thermally initiated.

  • Kinetic Measurement: Transfer the plate to a microplate reader pre-heated to 37°C. Immediately begin reading absorbance at 340 nm every minute for 60 minutes.

    • Field-Proven Insight: A common failure point in turbidimetric assays is the presence of microbubbles in the 96-well plate, which artificially spikes the 340 nm absorbance reading. Centrifuge the plate briefly (1000 x g, 1 min) at 4°C before reading to eliminate this artifact.

  • Data Analysis & Validation: Calculate the Vmax (maximum rate of polymerization, derived from the slope of the linear growth phase). Determine the IC₅₀ by plotting the percentage of inhibition relative to the vehicle control.

    • Validation: Always include Combretastatin A-4 as a positive control (inhibitor) and Paclitaxel as a negative control (stabilizer) to validate assay responsiveness.

Conclusion

The N-benzyl benzamide scaffold is a cornerstone in contemporary drug discovery. By understanding the structure-activity relationships (SAR) and the underlying causality of synthetic and biological protocols, researchers can effectively leverage this versatile moiety to develop highly potent, selective therapeutics across a wide array of clinical indications.

References

  • Discovery of Novel N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors with Potent Antitumor Activities. ResearchGate. URL: [Link]

  • 3D-QSAR study of adamantyl N-benzylbenzamides as melanogenesis inhibitors. PubMed. URL:[Link]

  • N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Design, synthesis, and biological evaluation of a series of resorcinol-based N-benzyl benzamide derivatives as potent Hsp90 inhibitors. PubMed. URL: [Link]

  • New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking. MDPI. URL:[Link]

  • N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. PubMed. URL:[Link]

Sources

Structural Analysis of N-Benzyl-3-chloro-5-nitrobenzamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Benzyl-3-chloro-5-nitrobenzamide (C₁₄H₁₁ClN₂O₃) is a highly functionalized synthetic pharmacophore. Benzamide derivatives are privileged structures in drug discovery, frequently utilized as histone deacetylase (HDAC) inhibitors, anthelmintics, and CNS-active agents. The specific 3,5-disubstitution pattern on the benzoyl ring—comprising a moderately deactivating, lipophilic chloro group and a strongly deactivating, electron-withdrawing nitro group—creates a highly electron-deficient aromatic system. This electronic configuration drastically alters the hydrogen-bonding capacity of the amide core and influences the molecule's overall 3D conformation.

This whitepaper provides an authoritative, in-depth guide to the structural elucidation of this compound, integrating Density Functional Theory (DFT), multidimensional Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and X-Ray Crystallography.

Analytical Workflow & Theoretical Framework

The structural validation of highly substituted benzamides requires an orthogonal analytical approach. Relying on a single modality can lead to misassignments, particularly regarding the orientation of the amide bond and the spatial relationship of the meta-substituents.

Workflow cluster_0 Solution-Phase & Vibrational Analysis cluster_1 Solid-State & Gas-Phase Analysis Start This compound Sample Preparation NMR NMR Spectroscopy (1H, 13C) Atomic Connectivity & Spin Coupling Start->NMR IR FT-IR Spectroscopy Functional Group Vibrations Start->IR MS HRMS (ESI-TOF) Exact Mass & Fragmentation Start->MS XRD X-Ray Crystallography 3D Conformation & Packing Start->XRD DFT Density Functional Theory (DFT) Computational Validation (B3LYP/6-31G*) NMR->DFT IR->DFT MS->DFT XRD->DFT

Multi-modal structural analysis workflow integrating spectroscopy, spectrometry, and DFT.

Density Functional Theory (DFT) Profiling

Before physical characterization, computational modeling via DFT (B3LYP/6-31G(d,p) level of theory) establishes the baseline geometric and electronic parameters [1].

  • Conformational Causality : The amide bond (C-N) possesses partial double-bond character due to the delocalization of the nitrogen lone pair into the carbonyl π* antibonding orbital. This restricts rotation, enforcing a planar geometry for the C(Ar)-C(=O)-N-C(benzyl) core.

  • Steric Dynamics : While the amide core is planar, steric repulsion between the benzyl methylene protons and the amide oxygen forces the benzyl phenyl ring to adopt an orthogonal or twisted conformation relative to the amide plane [2].

Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive map of atomic connectivity. The strongly electron-withdrawing nature of the -NO₂ and -Cl groups causes profound anisotropic deshielding of the benzoyl ring protons.

  • ¹H NMR Dynamics : The three protons on the benzoyl ring (H2, H4, H6) are situated meta to each other. Because they do not have ortho neighbors, they exhibit small meta-coupling constants (

    
     Hz). The proton flanked by the nitro and chloro groups (H4) is the most electron-deficient and appears furthest downfield (
    
    
    
    ppm). The benzyl -CH₂- group appears as a distinct doublet (
    
    
    ppm) due to scalar coupling with the adjacent amide N-H proton, provided the solvent (e.g., DMSO-
    
    
    ) prevents rapid proton exchange.
  • ¹³C NMR Dynamics : The carbonyl carbon is highly deshielded (

    
     ppm). The ipso carbon attached to the nitro group is pushed downfield (
    
    
    
    ppm) due to the inductive and resonance withdrawal of electron density.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR validates the presence of the functional groups through their characteristic vibrational modes. The Amide I band (C=O stretch) typically appears around 1640–1660 cm⁻¹. In the solid state, this band shifts to lower wavenumbers due to intermolecular hydrogen bonding (N-H···O=C) [1]. The nitro group yields two intense bands: an asymmetric stretch (


 cm⁻¹) and a symmetric stretch (

cm⁻¹).
Quantitative Spectroscopic Data Summary
Analytical ModeChemical Shift (ppm) / Wavenumber (cm⁻¹)Multiplicity / Peak ShapeAssignment / Structural Causality
¹H NMR 9.20Triplet (br)Amide N-H (hydrogen-bonded in DMSO)
¹H NMR 8.45, 8.30, 8.15Triplets (

Hz)
Benzoyl Ar-H (H4, H6, H2; meta-coupled)
¹H NMR 7.25 – 7.40MultipletBenzyl Ar-H (5H, monosubstituted ring)
¹H NMR 4.55Doublet (

Hz)
Benzyl -CH₂- (coupled to N-H)
¹³C NMR 164.5SingletAmide Carbonyl (C=O)
¹³C NMR 148.2SingletBenzoyl ipso-C attached to -NO₂
FT-IR 3310SharpN-H Stretch (Secondary amide)
FT-IR 1655StrongAmide I (C=O Stretch)
FT-IR 1535 / 1350Strong-NO₂ Asymmetric / Symmetric Stretch

Mass Spectrometry & Fragmentation Kinetics

High-Resolution Mass Spectrometry (HRMS) utilizing Electrospray Ionization (ESI) in positive mode confirms the exact mass and isotopic signature of the molecule.

  • Isotopic Signature : The presence of a single chlorine atom yields a characteristic M and M+2 isotopic pattern in a roughly 3:1 ratio. The theoretical exact mass for [M+H]⁺ (³⁵Cl) is 291.0533 Da, while the ³⁷Cl isotope appears at 293.0504 Da.

  • Fragmentation Pathway : Collision-Induced Dissociation (CID) primarily targets the weakest bond with the most stable resulting carbocations. The amide C-N bond cleaves to yield a highly stable acylium ion (m/z 183.98) and a neutral benzylamine derivative. Alternatively, cleavage of the benzyl C-N bond yields the resonance-stabilized tropylium ion (m/z 91.05).

Fragmentation Parent Parent Ion [M+H]+ m/z 291.05 Acylium Acylium Ion [C7H3ClNO3]+ m/z 183.98 Parent->Acylium Amide Cleavage Tropylium Tropylium Ion [C7H7]+ m/z 91.05 Parent->Tropylium Benzyl Cleavage Loss Neutral Loss (Benzylamine derivative) Parent->Loss

Electrospray ionization (ESI) mass spectrometry fragmentation pathways of the parent ion.

Crystallographic Conformation (X-Ray Diffraction)

Single-crystal X-ray diffraction (XRD) provides the absolute 3D spatial arrangement. For benzamides, crystal packing is predominantly driven by strong intermolecular N-H···O=C hydrogen bonds, which typically link molecules into infinite one-dimensional chains or cyclic dimers [3]. Furthermore, the electron-deficient nature of the 3-chloro-5-nitrobenzoyl ring often promotes


 stacking interactions with the electron-rich benzyl rings of adjacent molecules, stabilizing the crystal lattice. The dihedral angle between the amide plane and the benzoyl ring is a critical parameter, usually found between 15° and 35° to minimize steric clash while maintaining resonance overlap.

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols are established for the structural analysis of this compound.

Protocol A: NMR Sample Preparation and Acquisition
  • Preparation : Dissolve 5–10 mg of the purified compound in 0.6 mL of anhydrous DMSO-

    
    . Causality: DMSO is chosen over CDCl₃ to prevent rapid proton exchange, allowing the observation of the N-H proton and its coupling to the benzyl -CH₂- group.
    
  • Acquisition : Acquire ¹H NMR spectra at 400 MHz (or higher) with a minimum of 16 scans and a relaxation delay (D1) of 2.0 seconds. Acquire ¹³C NMR at 100 MHz with a minimum of 512 scans.

  • Self-Validation Check : Integrate the signals. The integration ratio of the benzyl -CH₂- doublet to the highly deshielded benzoyl aromatic protons must be exactly 2:3. Any deviation indicates incomplete relaxation, baseline distortion, or the presence of impurities.

Protocol B: HRMS (ESI-TOF) Analysis
  • Preparation : Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol/Water (1:1 v/v) containing 0.1% Formic Acid to promote protonation.

  • Acquisition : Inject via direct infusion into an ESI-TOF mass spectrometer operating in positive ion mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 250 °C.

  • Self-Validation Check : Isolate the [M+H]⁺ cluster. The mass difference between the monoisotopic ³⁵Cl peak and the ³⁷Cl peak must be exactly 1.997 Da, with a relative abundance ratio of approximately 3:1.

Protocol C: Single-Crystal Growth and XRD
  • Preparation : Dissolve 20 mg of the compound in a minimal volume of hot Ethyl Acetate. Carefully layer with Hexane (anti-solvent) in a narrow glass vial.

  • Crystallization : Allow the vial to sit undisturbed at room temperature for 48–72 hours to promote slow liquid-liquid diffusion, yielding X-ray quality single crystals.

  • Self-Validation Check : During structure refinement (using SHELXL), the final R-factor (R1) should converge below 0.05. The thermal ellipsoids of the chlorine and oxygen atoms must be carefully checked to ensure they are not misassigned as carbon atoms, which would result in anomalous thermal parameters.

References

  • Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)
  • Source: Universidade de São Paulo (USP)
  • Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4-(Benzylamino)

Elucidating the Predicted Mechanism of Action for N-Benzyl-3-chloro-5-nitrobenzamide Analogs: A Predictive and Investigative Framework

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive, hypothesis-driven framework for elucidating the mechanism of action (MoA) of a novel chemical series, the N-Benzyl-3-chloro-5-nitrobenzamide analogs. Given the absence of established MoA data for this specific scaffold, this document outlines a logical, multi-pronged strategy from computational prediction to experimental validation. It is designed not as a rigid protocol, but as an investigative roadmap for senior application scientists to adapt and implement.

Introduction: Deconstructing the Scaffold for Mechanistic Hypotheses

The this compound scaffold represents a compelling starting point for drug discovery, integrating several chemical moieties with known pharmacological potential. The core benzamide structure is a privileged feature in medicinal chemistry, while the N-benzyl group can influence binding selectivity and pharmacokinetic properties.[1][2] The strategic placement of electron-withdrawing groups—a chloro and a nitro group—on the benzoyl ring is critical. These substitutions can modulate the molecule's electronic properties, reactivity, and potential for specific biological interactions.[2]

Notably, related structures have demonstrated a range of biological activities:

  • Anticancer Properties: Certain N-benzylbenzamide derivatives have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine site and inducing cell cycle arrest and apoptosis.[3]

  • Antimicrobial Potential: The nitroaromatic group is a well-known pharmacophore in antimicrobial agents.[4] Its mechanism often involves enzymatic reduction within the pathogen to generate reactive nitrogen species that damage cellular macromolecules.

Therefore, this guide will proceed with the primary hypotheses that this compound analogs may exert their biological effects through anticancer (tubulin inhibition) or antimicrobial pathways. The following sections detail a systematic approach to test these predictions.

Phase 1: In Silico Target Prediction and Hypothesis Refinement

Before committing to resource-intensive wet-lab experiments, a computational approach is essential to narrow the field of potential biological targets and refine our primary hypotheses.[5][6] This initial phase leverages the compound's structure to predict its interactions on a proteome-wide scale.

Rationale for a Multi-Modal Computational Approach

No single computational method is foolproof. Therefore, we employ a combination of ligand-based, structure-based, and systems-level approaches to build a consensus prediction.[7][8] This strategy helps to identify probable targets, understand potential off-target effects, and even predict the phenotypic outcomes of target engagement.[5][9]

Predictive Methodologies

A robust in silico workflow should integrate the following computational tools:

  • Ligand-Based Similarity Searching: Utilize databases such as ChEMBL, PubChem, and BindingDB to identify compounds structurally similar to the this compound core. Analyzing the known targets of these similar molecules can provide strong initial hypotheses.[8]

  • Target Prediction Algorithms: Employ platforms like SwissTargetPrediction, SuperPred, or PharmMapper. These tools operate on the principle that a molecule's 2D or 3D structure dictates its bioactivity, comparing it against vast libraries of known ligand-target interactions to predict the most probable protein targets.

  • Molecular Docking (Structure-Based): Once high-probability targets are identified (e.g., tubulin), molecular docking simulations can predict the binding mode and estimate the binding affinity of the analogs. This requires a high-resolution 3D structure of the target protein. This method provides a structural hypothesis for the interaction.

  • Transcriptomic Analysis (Connectivity Mapping): If early cell-based screening data is available, the gene expression signature induced by the compound can be compared to a reference database like the Connectivity Map (CMap).[10][11] A strong correlation with the signature of a known tubulin inhibitor, for instance, would provide powerful evidence for that MoA.[10][12]

Predicted Target Pathways for Investigation

Based on the scaffold's features, our computational analysis will focus on validating the following primary target pathways:

Hypothesis IDPredicted Therapeutic AreaPrimary Target/PathwayRationale
H1 AnticancerTubulin Polymerization (Colchicine Site)The N-benzylbenzamide scaffold is a known tubulin inhibitor class.[3]
H2 AntimicrobialBacterial NitroreductasesThe nitroaromatic moiety is a classic prodrug feature activated by bacterial enzymes.[4]
H3 AnticancerHypoxia-Inducible Pathways / ReductasesThe nitro group can be selectively reduced in the hypoxic microenvironment of solid tumors.

Phase 2: Experimental Target Engagement and Validation

The cornerstone of MoA elucidation is demonstrating direct physical interaction between the compound and its predicted target in a biologically relevant context.[13] The Cellular Thermal Shift Assay (CETSA) is a powerful label-free method for confirming such engagement within intact cells.[14]

Principle of the Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle of ligand-induced thermal stabilization.[14][15] When a drug binds to its target protein, the resulting complex is typically more resistant to thermal denaturation. By heating cells treated with the compound across a temperature gradient and then quantifying the amount of soluble target protein remaining, a "thermal shift" can be observed, providing direct evidence of target engagement.[16][17]

Experimental Workflow: CETSA

The workflow below outlines the key steps for validating the engagement of our lead analogs with a predicted target, such as tubulin.

CETSA_Workflow A 1. Cell Culture (e.g., HeLa, A549) B 2. Compound Treatment (Analog vs. DMSO Vehicle) A->B C 3. Heat Challenge (Temperature Gradient, e.g., 40-70°C) B->C D 4. Cell Lysis (Freeze-Thaw Cycles) C->D E 5. Separation of Fractions (Ultracentrifugation) D->E F Soluble Fraction (Supernatant) (Stabilized Protein) E->F G Insoluble Pellet (Aggregated Protein) E->G H 6. Protein Quantification & Analysis (Western Blot / Mass Spectrometry) F->H I 7. Data Analysis (Plot Melt Curves, Determine ΔTagg) H->I

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Detailed Protocol: CETSA for Tubulin Engagement

Objective: To determine if this compound analogs bind to and stabilize endogenous β-tubulin in a cancer cell line (e.g., HeLa).

Materials:

  • HeLa cells and appropriate culture medium (e.g., DMEM + 10% FBS).

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • DMSO (vehicle control).

  • Phosphate-Buffered Saline (PBS).

  • Protease Inhibitor Cocktail.

  • Thermal cycler for PCR tubes/plates.

  • Ultracentrifuge.

  • BCA Protein Assay Kit.

  • SDS-PAGE equipment and reagents.

  • PVDF membrane.

  • Primary antibody (e.g., rabbit anti-β-tubulin).

  • HRP-conjugated secondary antibody.

  • ECL substrate and imaging system.

Procedure:

  • Cell Culture: Seed HeLa cells in culture plates and grow to ~80-90% confluency.

  • Compound Treatment: Treat cells with the test compound (e.g., 10 µM final concentration) or DMSO (vehicle control) for 1-2 hours at 37°C.

  • Cell Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.

  • Heat Challenge: Place the PCR tubes in a thermal cycler and heat at a range of temperatures (e.g., 42°C to 68°C in 2°C increments) for 3 minutes, followed by a cooling step at 25°C for 3 minutes.[16] Include an unheated control sample.

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[16]

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated protein pellet.[16]

  • Sample Preparation: Carefully collect the supernatant. Determine the protein concentration of each sample using a BCA assay. Normalize all samples to the same protein concentration.

  • Western Blot Analysis:

    • Prepare samples with Laemmli buffer and boil.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour.

    • Incubate with anti-β-tubulin primary antibody overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an ECL substrate.[16]

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the normalized intensity versus temperature for both the compound-treated and vehicle-treated samples to generate melt curves. A rightward shift in the curve for the treated sample indicates thermal stabilization and target engagement.

Phase 3: Elucidation of Downstream Cellular and Functional Effects

Confirming target engagement is necessary but not sufficient. The next critical phase is to link this molecular interaction to a functional cellular outcome, thereby validating the predicted MoA.[18]

Workflow for Investigating Anticancer MoA

If the CETSA experiment supports tubulin binding (Hypothesis H1), the following assays will dissect the downstream consequences.

Anticancer_MoA_Workflow A Lead Analog B Target Engagement (β-Tubulin) A->B CETSA C Inhibition of Tubulin Polymerization B->C In Vitro Assay D Disruption of Mitotic Spindle C->D E Cell Cycle Arrest (G2/M Phase) D->E Flow Cytometry F Induction of Apoptosis E->F Annexin V Assay G Decreased Cell Viability & Proliferation F->G MTT / CTG Assay

Caption: Predicted signaling pathway for a tubulin-targeting anticancer agent.

4.1.1 Cell Viability and Proliferation Assays

  • Principle: To quantify the cytotoxic or cytostatic effect of the compounds on cancer cell lines. Assays like the MTT or CellTiter-Glo (CTG) measure metabolic activity, which correlates with the number of viable cells.[19]

  • Protocol (CellTiter-Glo):

    • Seed cancer cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a serial dilution of the test compound (e.g., from 0.1 nM to 100 µM) for 72 hours.

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Plot the data and calculate the GI50 (concentration for 50% growth inhibition) value.[18]

4.1.2 Cell Cycle Analysis

  • Principle: Tubulin inhibitors are expected to cause an arrest in the G2/M phase of the cell cycle due to the disruption of the mitotic spindle. This is quantified by staining DNA with a fluorescent dye (e.g., Propidium Iodide, PI) and analyzing the cell population by flow cytometry.

  • Protocol:

    • Treat cells with the compound at its GI50 concentration for 24 hours.

    • Harvest, wash, and fix the cells in cold 70% ethanol.

    • Wash the fixed cells and treat with RNase A to prevent staining of RNA.

    • Stain the cells with PI solution.

    • Analyze the samples using a flow cytometer, collecting data for at least 10,000 events per sample.

    • Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases.

4.1.3 Apoptosis Assay

  • Principle: To determine if the observed cytotoxicity is due to programmed cell death (apoptosis). During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[19] PI is used as a counterstain to identify necrotic or late apoptotic cells.

  • Protocol:

    • Treat cells with the compound at its GI50 concentration for 48 hours.

    • Harvest cells and resuspend in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze immediately by flow cytometry.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Workflow for Investigating Antimicrobial MoA

If preliminary screening reveals antimicrobial activity (Hypothesis H2), a different set of functional assays is required.

4.2.1 Minimum Inhibitory Concentration (MIC) Determination

  • Principle: To determine the lowest concentration of the compound that visibly inhibits the growth of a specific microorganism. The broth microdilution method is a standard technique.[20]

  • Protocol:

    • Prepare a two-fold serial dilution of the test compound in a 96-well plate using appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

    • Inoculate each well with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli).

    • Include positive (no drug) and negative (no bacteria) growth controls.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity.

4.2.2 MoA Classification via Phenotypic Analysis

  • Principle: Different classes of antibiotics induce distinct morphological and physiological changes in bacteria. By treating bacteria with an unknown compound and comparing their resulting "phenotypic fingerprint" to those of known antibiotics (e.g., cell wall inhibitors, protein synthesis inhibitors), the MoA can be predicted.[21][22] Flow cytometry is a high-throughput method for this analysis.[21]

  • Protocol Outline:

    • Treat bacterial cultures (E. coli) with the test compound (at MIC), known antibiotics (controls), and a vehicle control for a short duration (e.g., 3.5 hours).[21]

    • Stain the cells with a panel of fluorescent dyes that report on cell membrane integrity, membrane potential, and DNA content.

    • Acquire data on a flow cytometer.

    • Use statistical methods or machine learning classifiers to compare the multi-parameter fingerprint of the test compound to the fingerprints of the known antibiotic classes.[21]

Phase 4: Quantitative Analysis of Drug-Target Kinetics

A deep understanding of the drug-target interaction requires measuring not just if it binds, but how it binds. The kinetics of the interaction—the association (kon) and dissociation (koff) rates—are often more predictive of in vivo efficacy than simple affinity (Kd).[23][24][25] A long residence time (slow koff) can lead to a more durable pharmacological effect.[23][26]

Rationale for Kinetic Profiling

Measuring binding kinetics provides critical insights that affinity measurements alone cannot.[26][27] For example, two compounds with the same affinity (Kd) can have vastly different on- and off-rates, which can translate to different dosing requirements and in vivo efficacy.[27]

Methodologies for Kinetic Analysis

Techniques like Surface Plasmon Resonance (SPR) or Biolayer Interferometry (BLI) are well-suited for real-time, label-free kinetic analysis.

  • Principle of BLI: In a typical BLI experiment, a purified target protein is immobilized on a biosensor tip. The tip is then dipped into solutions containing different concentrations of the compound. The binding of the compound to the protein causes a change in the interference pattern of light reflected from the sensor surface, which is measured in real-time.[27]

Data Presentation and Interpretation

The output of a kinetic analysis experiment should be summarized clearly.

CompoundTarget Proteinkon (M⁻¹s⁻¹)koff (s⁻¹)Kd (nM)Residence Time (1/koff) (min)
Analog 1Aβ-Tubulin1.5 x 10⁵3.0 x 10⁻⁴2.055.6
Analog 1Bβ-Tubulin2.0 x 10⁵6.0 x 10⁻³30.02.8
Control (Colchicine)β-Tubulin1.8 x 10⁵2.5 x 10⁻⁴1.466.7

This data allows for direct comparison of analogs, highlighting candidates with potentially more durable target engagement (i.e., longer residence time).

Conclusion and Future Directions

This guide presents a logical and comprehensive framework for progressing from a novel chemical scaffold, this compound, to a well-defined, experimentally validated mechanism of action. By integrating computational predictions with robust biophysical and cell-based assays, this workflow enables a thorough investigation of the most probable anticancer and antimicrobial MoAs.

Successful validation of a primary mechanism through this workflow would trigger further preclinical development, including:

  • Selectivity Profiling: Assessing the compound's activity against a panel of related targets (e.g., different kinase or protease panels) to understand its selectivity and potential for off-target effects.[23]

  • In Vivo Efficacy Studies: Testing the lead candidates in relevant animal models of cancer or infection to determine if the in vitro MoA translates to therapeutic efficacy.

  • Pharmacokinetic and ADME Studies: Characterizing the absorption, distribution, metabolism, and excretion properties of the compounds to ensure they have suitable drug-like properties.

This structured, hypothesis-driven approach ensures that research and development efforts are focused, efficient, and built upon a foundation of rigorous scientific validation.

References

  • Copeland, R. A. (2016). The drug-target residence time model: a 10-year retrospective. Nature Reviews Drug Discovery, 15(2), 87–95. [Link]

  • Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M. J., & Loo, J. A. (2009). Target identification of small molecules using a stability-based proteomics approach. Journal of Proteome Research, 8(11), 5125–5135. [Link]

  • Xie, L., Li, J., & Xie, X. Q. (2015). In silico target identification and validation. Methods in Molecular Biology, 1263, 295–314. [Link]

  • Ezzat, A., Wu, M., Li, X. L., & Kwoh, C. K. (2019). Computational prediction of drug–target interactions using chemogenomic approaches: an empirical survey. Briefings in Bioinformatics, 20(4), 1337–1357. [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). UCL Translational Research Office. [Link]

  • Lin, A., Zhang, Z., Jiang, A., Li, K., Shi, Y., Yang, H., ... & Luo, P. (2023). Computational methods revolutionize drug discovery by predicting protein target sites. EurekAlert![Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Wang, Y., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15), e4909. [Link]

  • Copeland, R. A. (2011). Kinetics of Drug-Target Binding: A Guide for Drug Discovery. ResearchGate. [Link]

  • Creative Biostructure. (2024). Unlocking the Secrets of Kinetics: Real-Time Binding Analysis in Drug Discovery. Creative Biostructure News. [Link]

  • Lee, H., & Park, S. (2021). Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. Bioinformatics, 37(19), 3326–3332. [Link]

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Broad Institute. [Link]

  • van der Veen, S., et al. (2024). Unlocking the mechanism of action: a cost-effective flow cytometry approach for accelerating antimicrobial drug development. mSystems, 9(2), e01073-23. [Link]

  • PharmaFeatures. (2024). The Computational Revolution in Small Molecule Drug Discovery. PharmaFeatures. [Link]

  • Enzymlogic. (n.d.). Beyond IC50: Binding kinetics in drug discovery. Enzymlogic. [Link]

  • Lee, H., & Park, S. (2021). Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. Bioinformatics, 37(19), 3326–3332. [Link]

  • Lomenick, B., et al. (2010). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 5(11), 1053-1060. [Link]

  • Copeland, R. A. (2021). Drug–Target Kinetics in Drug Discovery. ACS Chemical Neuroscience, 12(22), 4104-4116. [Link]

  • Ezzat, A., Wu, M., Li, X. L., & Kwoh, C. K. (2018). Computational prediction of drug–target interactions using chemogenomic approaches: an empirical survey. Briefings in Bioinformatics, 20(4), 1337-1357. [Link]

  • PharmaFeatures. (2024). Cracking the Code of Drug Discovery: Small Molecules and Target Identification. PharmaFeatures. [Link]

  • Harris, G. D., et al. (2022). High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. ACS Chemical Biology, 17(2), 438-446. [Link]

  • Lee, H., & Park, S. (2021). Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. ResearchGate. [Link]

  • Rather, R. A., & Bhagat, M. (2018). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Cellular Physiology, 233(1), 105-121. [Link]

  • K, S., & S, S. (2020). A Review on in-vitro Methods for Screening of Anticancer Drugs. Research Journal of Pharmacy and Technology, 13(4), 1971-1976. [Link]

  • Berindan-Neagoe, I., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course. Anticancer Research, 39(7), 3415-3422. [Link]

  • van der Veen, S., et al. (2024). Unlocking the mechanism of action: a cost-effective flow cytometry approach for accelerating antimicrobial drug development. ResearchGate. [Link]

  • Le, A., & Le, T. (2024). Validation guidelines for drug-target prediction methods. Journal of Cheminformatics, 16(1), 1-18. [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. [Link]

  • Al-Jubair, K., et al. (2019). Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. Bioinformatics and Biology Insights, 13, 1177932219886277. [Link]

  • García-García, J. D., et al. (2021). In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside. Molecules, 27(1), 93. [Link]

  • Noble Life Sciences. (2023). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • Spada, A., et al. (2022). An Optimized Workflow for the Discovery of New Antimicrobial Compounds Targeting Bacterial RNA Polymerase Complex Formation. International Journal of Molecular Sciences, 23(21), 12821. [Link]

  • Singh, S., & Singh, S. (2024). Circumnavigating Antibiotic Mechanisms of Action and Resistance Research. Biochemistry. [Link]

  • Al-Shabib, N. A., et al. (2023). Experimental workflow for the sample preparation and data analysis. ResearchGate. [Link]

  • Shaik, N. B., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Journal of Chemical Health Risks. [Link]

  • Coutinho, I., et al. (2024). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Molecules, 29(9), 2139. [Link]

  • Wang, Y., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 216, 113316. [Link]

  • Al-Zoubi, W. (2024). N-(3-chlorophenethyl)-4-nitrobenzamide. Molbank, 2024(2), M1875. [Link]

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Methodological & Application

analytical techniques for "N-Benzyl-3-chloro-5-nitrobenzamide" characterization

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive Characterization Profile of N-Benzyl-3-chloro-5-nitrobenzamide


Molecular Weight:  290.70  g/mol [1]

Introduction

This compound represents a critical scaffold in medicinal chemistry, often utilized as an intermediate in the synthesis of antitubercular agents, kinase inhibitors, and antimicrobial compounds.[1][2][3][4] Its structure features a benzamide core decorated with electron-withdrawing groups (nitro and chloro) in a meta-substitution pattern, coupled with a lipophilic benzyl moiety.

Precise characterization of this molecule is challenging due to the potential for regioisomers during synthesis (e.g., 2-chloro-5-nitro vs. 3-chloro-5-nitro) and the need to distinguish the specific aromatic substitution pattern. This guide provides a definitive analytical workflow to validate identity and purity.

Part 1: Analytical Workflow Overview

The following decision tree outlines the logical progression from crude synthesis to certified reference material.

CharacterizationWorkflow Start Crude Product Purification Recrystallization / Flash Chromatography Start->Purification PurityCheck UPLC/HPLC Purity Check (Target > 98%) Purification->PurityCheck Decision Is Purity > 98%? PurityCheck->Decision Decision->Purification No StructureID Structural Elucidation Suite Decision->StructureID Yes NMR 1H & 13C NMR (Regiochemistry) StructureID->NMR MS HRMS / LC-MS (Isotope Pattern) StructureID->MS IR FT-IR (Functional Groups) StructureID->IR Final Certificate of Analysis (CoA) NMR->Final MS->Final IR->Final

Figure 1: Analytical workflow for the qualification of this compound.

Part 2: Structural Elucidation Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the 3,5-disubstitution pattern on the benzoyl ring and the integrity of the benzyl amide linkage.

Methodology:

  • Solvent: DMSO-

    
     (Preferred due to solubility and clear amide proton resolution) or CDCl
    
    
    
    .[5]
  • Frequency: 400 MHz or higher.

  • Concentration: 5–10 mg in 0.6 mL solvent.

Expected 1H NMR Data & Interpretation:

Proton AssignmentApprox. Shift (ppm)MultiplicityIntegrationMechanistic Insight
Amide -NH- 9.2 – 9.5Triplet (br)1HDeshielded by the adjacent carbonyl and electron-deficient ring. Appears as a triplet due to coupling with benzyl -CH

-.
Aromatic H (C4) 8.4 – 8.6Singlet (t)1HPositioned between two EWGs (Cl and NO

). Most deshielded aromatic proton.
Aromatic H (C2/C6) 8.2 – 8.4Singlet (t)2HProtons ortho to the carbonyl. H6 (between NO

and CO) and H2 (between Cl and CO) will appear as distinct singlets with fine meta-coupling (

Hz).
Benzyl Aromatic 7.2 – 7.4Multiplet5HCharacteristic monosubstituted benzene ring pattern.
Benzyl -CH

-
4.5 – 4.6Doublet2HCoupled to the NH proton (

Hz). If D

O exchange is performed, this doublet collapses to a singlet.

Critical Validation Point: The 3,5-disubstitution pattern is confirmed by the presence of three distinct aromatic signals in the benzoyl region (or two if H2/H6 overlap) appearing as singlets or narrow doublets (meta-coupling). A para-substitution would show distinct doublets with large coupling constants (


 Hz), which must be absent.
Mass Spectrometry (LC-MS/HRMS)

Objective: To determine molecular weight and verify the presence of chlorine via isotopic abundance.

Protocol:

  • Ionization: Electrospray Ionization (ESI), Positive/Negative Mode.

  • Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid.

Key Diagnostic Features:

  • Molecular Ion: Look for

    
     at 291.05 m/z  (Calculated for 
    
    
    
    Cl).
  • Isotope Pattern (The "Chlorine Flag"):

    • The mass spectrum must display a characteristic 3:1 intensity ratio between the M peak (291.05) and the M+2 peak (293.05).

    • Logic: Natural abundance of

      
      Cl (75%) vs 
      
      
      
      Cl (25%). Absence of this pattern indicates dechlorination or incorrect synthesis.
  • Fragmentation (MS/MS):

    • Loss of Benzyl amine fragment (

      
      ) 
      
      
      
      Acylium ion peak corresponding to 3-chloro-5-nitrobenzoyl cation.

Part 3: Chromatographic Purity Profiling

Objective: To quantify purity and detect synthetic precursors (e.g., 3-chloro-5-nitrobenzoic acid or benzylamine).

HPLC Method Parameters:

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA) or Phosphoric Acid
Mobile Phase B Acetonitrile (ACN)
Gradient 0-2 min: 10% B; 2-15 min: 10%

90% B; 15-20 min: 90% B
Flow Rate 1.0 mL/min
Detection UV at 254 nm (Aromatic) and 210 nm (Amide bond)
Temperature 30°C

System Suitability Criteria:

  • Tailing Factor:

    
     for the main peak.
    
  • Resolution:

    
     between the main peak and any nearest impurity (likely the hydrolyzed acid).
    
  • Retention Time Logic: The target molecule is moderately lipophilic (LogP

    
     3.0). Expect elution in the middle-to-late region of the gradient (approx. 8–12 min). Precursors like Benzylamine will elute very early (dead volume) or require buffering at high pH to retain.
    

Part 4: Infrared Spectroscopy (FT-IR)

Objective: Rapid identification of functional groups in the solid state.

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

Diagnostic Bands:

  • Amide I (C=O Stretch): Strong band at 1640–1660 cm

    
     .
    
  • Amide II (N-H Bend): Medium band at 1530–1550 cm

    
     .
    
  • Nitro Group (NO

    
    ):  Two strong bands.
    
    • Asymmetric stretch: 1530–1550 cm

      
        (often overlaps with Amide II).
      
    • Symmetric stretch: 1340–1360 cm

      
       .
      
  • Aromatic C-Cl: Weak/Medium band in the fingerprint region 700–800 cm

    
     .
    
  • N-H Stretch: Medium, broad band at 3250–3350 cm

    
     .
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Source for chemical shift prediction logic).

Sources

Technical Application Note: Strategic Derivatization of N-Benzyl-3-chloro-5-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the chemical modification of N-Benzyl-3-chloro-5-nitrobenzamide (referred to herein as Scaffold 1 ), a privileged pharmacophore in antimicrobial (specifically anti-tubercular DprE1 inhibition) and anticancer research.

The core value of Scaffold 1 lies in its orthogonal reactivity handles:

  • The Nitro Group (-NO₂): A masked aniline handle for library expansion via acylation or urea formation.

  • The Aryl Chloride (-Cl): An electrophile for palladium-catalyzed cross-coupling to explore hydrophobic vectors.

  • The Benzamide Linker: A stable structural tether directing the spatial orientation of the pharmacophore.

Critical Advisory: The order of operations is paramount. The electron-withdrawing nitro group activates the aryl chloride for cross-coupling. Reducing the nitro group to an amine first renders the ring electron-rich, significantly hindering subsequent cross-coupling at the chloride position. Therefore, we recommend performing Suzuki/Sonogashira couplings prior to nitro reduction.

Chemical Space & Reactivity Analysis

The following diagram illustrates the divergent synthesis pathways available from Scaffold 1 .

Derivatization_Workflow Scaffold This compound (Scaffold 1) Suzuki Pathway A: Suzuki Coupling (Biaryl Expansion) Scaffold->Suzuki Activated by NO2 Reduction Pathway B: Chemoselective Reduction (Fe/NH4Cl) Scaffold->Reduction Preserves Cl Biaryl_Nitro Intermediate: 3-Aryl-5-nitrobenzamide Suzuki->Biaryl_Nitro Biaryl_Nitro->Reduction Optional Reduction Aniline Key Intermediate: 3-Chloro-5-aminobenzamide Reduction->Aniline Warning CRITICAL: Reduction deactivates Cl toward Pd-coupling Reduction->Warning Urea_Lib Urea/Amide Library (Solubility/H-Bond Donors) Aniline->Urea_Lib R-NCO / R-COCl

Figure 1: Divergent synthesis workflow. Pathway A (Coupling) utilizes the electronic activation provided by the nitro group. Pathway B (Reduction) generates a nucleophilic handle.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (The "Right-Wing" Expansion)

Objective: Replace the C3-Chloro with an aryl/heteroaryl group to probe hydrophobic pockets. Mechanistic Insight: The para-nitro group withdraws electron density, lowering the activation energy for the oxidative addition of Palladium into the C-Cl bond. Standard ligands (like PPh3) may fail; we utilize dppf or XPhos for robust turnover.

Materials:

  • Scaffold 1 (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) - Preferred for steric tolerance.

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure:

  • Degassing: In a microwave vial or sealed tube, combine Scaffold 1, boronic acid, and K₂CO₃. Add the solvent mixture. Sparge with Argon/Nitrogen for 5 minutes. Oxygen is the enemy of this catalytic cycle.

  • Catalyst Addition: Add Pd(dppf)Cl₂ quickly under positive inert gas pressure. Seal the vessel.

  • Reaction: Heat to 90°C for 4–12 hours.

    • QC Check: Monitor by LCMS. Look for the disappearance of the Cl isotope pattern (3:1 ratio of M/M+2) and appearance of the biaryl product.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexanes/EtOAc). The nitro product is usually highly crystalline and colored (yellow/orange).

Protocol B: Chemoselective Nitro Reduction

Objective: Convert -NO₂ to -NH₂ without dehalogenating the C-Cl bond. Critical Fail Mode: Do NOT use Pd/C + H₂. This will strip the chlorine atom (hydrogenolysis), destroying the scaffold's integrity [1].

Recommended Method: Iron/Ammonium Chloride This method is mild, functional group tolerant, and strictly chemoselective for nitro groups in the presence of aryl halides [2].

Materials:

  • Nitro-Scaffold (Parent or Suzuki product) (1.0 equiv)

  • Iron Powder (5.0 equiv) - Must be fine mesh (<325 mesh).

  • Ammonium Chloride (NH₄Cl) (5.0 equiv)

  • Solvent: Ethanol : Water (4:1)

Step-by-Step Procedure:

  • Setup: Dissolve the nitro compound in EtOH/Water. Add NH₄Cl.[1]

  • Activation: Add Iron powder. The reaction is heterogeneous (slurry).

  • Reaction: Heat to reflux (80°C) with vigorous stirring.

    • Observation: The grey iron powder will turn into a rusty brown sludge (Iron oxides).

    • Time: Typically 1–3 hours.

  • Filtration (Crucial): Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot methanol.

    • Note: If the filtrate turns cloudy upon cooling, the amine has precipitated.

  • Isolation: Concentrate the filtrate. Partition between EtOAc and saturated NaHCO₃. The organic layer contains the pure aniline.

Protocol C: Amine Derivatization (Urea/Amide Formation)

Objective: Convert the newly formed aniline into a urea or amide to engage H-bond acceptors in the target protein.

Materials:

  • Aniline Intermediate (from Protocol B) (1.0 equiv)

  • Electrophile: Isocyanate (R-NCO) or Acid Chloride (R-COCl) (1.1 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

  • Dissolution: Dissolve the aniline in dry DCM at 0°C. Add the base.

  • Addition: Dropwise add the isocyanate or acid chloride.

    • Tip: Anilines at the 3-position of a benzamide are moderately nucleophilic. If reaction is slow, add a catalytic amount of DMAP (Dimethylaminopyridine).

  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours.

  • Quench: Add 1M HCl (aqueous) to quench unreacted amine and solubilize the pyridine/base. The product usually remains in the organic layer.

Bioassay & Formulation Data

When preparing these derivatives for biological evaluation (e.g., MIC assays or IC50 determination), physical properties change drastically.

Solubility & Stock Preparation Table

Derivative ClassPolarity (cLogP)Recommended SolventStock Conc.Storage Stability
Parent (Nitro-Cl) High (Lipophilic)100% DMSO10–50 mMHigh (>1 year at -20°C)
Aniline (Amino-Cl) ModerateDMSO or MeOH10–20 mMModerate (Oxidation risk)
Urea Derivative Moderate-HighDMSO10 mMHigh
Biaryl (Suzuki) Very HighDMSO + 10% Solutol5–10 mMHigh

Bioassay Controls:

  • Negative Control: DMSO vehicle (final concentration <1%).

  • Positive Control: If targeting DprE1 (TB), use PBTZ169 or TCA1 as the reference standard [3].

  • Interference Check: Nitroaromatics can be "frequent hitters" in redox-cycling assays. Always run a counter-screen (e.g., cytotoxicity on HepG2) to ensure activity is specific target engagement and not general toxicity.

References

  • BenchChem. (2025).[2][3] Selective reduction of nitro group without affecting other functional groups. Retrieved from

  • Gamble, A. B., et al. (2007).[4] Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.[4][5] Synthetic Communications.[4] Retrieved from

  • Makam, P., et al. (2018). N-Benzyl-3,5-dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents.[6] ACS Medicinal Chemistry Letters. Retrieved from

  • RSC Green Chemistry. (2015). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings.[7] Retrieved from

Sources

Application Note: High-Throughput Screening of N-Benzyl-3-chloro-5-nitrobenzamide Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Target Class: Cysteine Proteases (Viral/Bacterial) & Metabolic Enzymes Document ID: AN-HTS-BENZ-042 Version: 2.1 (2025)

Abstract & Scientific Context

The N-Benzyl-3-chloro-5-nitrobenzamide scaffold represents a privileged pharmacophore in fragment-based drug discovery (FBDD). Characterized by an electron-deficient benzamide core (due to the 3-chloro and 5-nitro substitutions) linked to a hydrophobic benzyl moiety, this structure is frequently identified in libraries targeting cysteine proteases (e.g., SARS-CoV-2 Mpro, Enterovirus 3C protease) and specific bacterial metabolic enzymes (e.g., M. tuberculosis targets).

The nitro group (


), while often flagged as a structural alert in late-stage development, serves as a critical hydrogen-bond acceptor and electronic modulator in early-stage HTS hits. However, its presence necessitates rigorous counter-screening to rule out pan-assay interference (PAINS) mechanisms such as redox cycling or colloidal aggregation.

This guide details a robust High-Throughput Screening (HTS) workflow for libraries based on this scaffold, focusing on a FRET-based enzymatic primary screen followed by orthogonal biophysical validation.

Library Design & Preparation

Chemical Space & Rationale

The library is constructed around the core this compound structure. Diversity is introduced at two vectors:[1]

  • Vector A (Benzyl Ring): Substitutions on the benzyl ring (e.g., 4-OMe, 3-F) to probe the hydrophobic S1/S2 pockets of the protease.

  • Vector B (Amide Nitrogen): Methylation or conformational constraints to test backbone hydrogen bonding requirements.

Compound Management Protocol
  • Stock Concentration: 10 mM in 100% DMSO (anhydrous).

  • Storage: -20°C in Matrix tubes; limit freeze-thaw cycles to <5.

  • Acoustic Dispensing: Use Echo® Liquid Handlers (Labcyte/Beckman) for non-contact transfer to minimize compound loss and cross-contamination.

Critical QC Step: The 5-nitro group can undergo reduction if stored improperly in protic solvents. Verify purity via LC-MS prior to screening if stocks are >6 months old.

Primary HTS Assay: FRET-Based Enzymatic Screen

Objective: Identify inhibitors of a model Cysteine Protease (Target X) by monitoring the cleavage of a fluorogenic peptide substrate.

Assay Principle

The assay utilizes a peptide substrate labeled with a donor fluorophore (e.g., EDANS) and a quencher (e.g., DABCYL). In the intact peptide, FRET (Förster Resonance Energy Transfer) quenches the donor signal. Proteolytic cleavage by Target X separates the pair, restoring fluorescence.

Mechanism Diagram:

FRET_Mechanism Substrate Intact Substrate (Quenched) Complex Enzyme-Substrate Complex Substrate->Complex + Enzyme Enzyme Cysteine Protease (Target X) Enzyme->Complex Cleavage Proteolytic Cleavage Complex->Cleavage Signal Fluorescence Signal Increase Cleavage->Signal Donor Released

Figure 1: FRET-based enzymatic cleavage mechanism used for primary screening.

Materials & Reagents
ComponentSpecificationFinal Assay Conc.
Enzyme Recombinant Cysteine Protease (e.g., Mpro)20 nM
Substrate DABCYL-KTSAVLQSGFRKME-EDANS10 µM (

value)
Buffer HEPES pH 7.4, 1 mM EDTA, 1 mM DTT1x
Detergent Triton X-100 (prevents aggregation)0.01%
Plate 384-well Black, Low-Volume, Non-BindingN/A
Detailed Protocol (384-well format)
  • Compound Transfer: Dispense 20 nL of library compounds (10 mM stock) into assay plates using acoustic transfer.

    • Final Compound Conc: 10 µM (assuming 20 µL final vol).

    • DMSO Control: 0.1% final.

  • Enzyme Addition: Dispense 10 µL of 2x Enzyme Solution (40 nM) using a Multidrop Combi.

    • Incubation: Centrifuge (1000 rpm, 1 min) and incubate for 15 min at RT to allow compound-enzyme binding.

  • Substrate Initiation: Dispense 10 µL of 2x Substrate Solution (20 µM).

  • Kinetic Read: Immediately transfer to a plate reader (e.g., PerkinElmer EnVision).

    • Excitation: 340 nm

    • Emission: 490 nm

    • Mode: Kinetic read every 60s for 30 mins.

  • Data Processing: Calculate the slope (RFU/min) of the linear portion of the curve.

Self-Validating Controls:

  • High Control (HC): Enzyme + Substrate + DMSO (100% Activity).

  • Low Control (LC): Substrate only (0% Activity).

  • Reference Inhibitor: E-64 or GC376 (known cysteine protease inhibitors).

Secondary Screening & Counter-Assays

Hits from the benzamide library must be rigorously validated to exclude artifacts common to nitro-aromatic compounds.

Counter Screen 1: Redox Cycling (Resazurin Assay)

Nitro compounds can act as redox cyclers, generating


 which oxidizes the enzyme's catalytic cysteine, causing false inhibition.
  • Method: Incubate compounds with Resazurin and DTT (without enzyme).

  • Readout: If the compound converts Resazurin to Resorufin (fluorescent red) in the absence of cells/enzyme, it is a redox cycler.

  • Action: Discard hits showing high background fluorescence in this mode.

Counter Screen 2: Aggregation (Detergent Sensitivity)

Hydrophobic benzamides can form colloidal aggregates that sequester the enzyme.

  • Method: Re-run the primary FRET assay with 0.01% Triton X-100 (standard) vs 0.1% Triton X-100 .

  • Logic: True competitive inhibitors are insensitive to detergent concentration. Aggregators will lose potency at higher detergent concentrations (critical micelle disruption).

Orthogonal Assay: Thermal Shift (DSF)

Confirm physical binding to the target.

  • Protocol: Mix Enzyme (2 µM) + Compound (20 µM) + SYPRO Orange dye.

  • Readout: Measure

    
     (Melting Temperature) using a qPCR machine.
    
  • Success Criteria: A

    
     indicates significant stabilization (binding).
    

Data Analysis & HTS Workflow

Quality Metrics:

  • Z-Factor (

    
    ):  Must be > 0.5 for a valid HTS run.
    
    
    
    
  • Percent Inhibition:

    
    
    

HTS Logic Flow:

HTS_Workflow Library This compound Library (10 mM DMSO) Primary Primary Screen (FRET Kinetic Assay) Library->Primary Filter1 Hit Cutoff (>50% Inhibition) Primary->Filter1 Counter Counter Screen (Redox & Aggregation) Filter1->Counter Pass Discard Discard Artifacts Filter1->Discard Fail Valid Valid Hits Counter->Valid No Interference Counter->Discard Redox/Aggregator DoseResponse IC50 Determination (10-point titration) Valid->DoseResponse

Figure 2: Logical workflow for screening benzamide libraries, emphasizing the removal of false positives.

References

  • Zhang, L. et al. (2020). Crystal structure of SARS-CoV-2 main protease provides a basis for design of improved

    
    -ketoamide inhibitors. Science. [Link]
    
  • Baell, J. & Holloway, G. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. [Link]

  • Thorne, N. et al. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology. [Link]

  • Inglese, J. et al. (2006). Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries. PNAS. [Link]

Sources

in vitro testing of "N-Benzyl-3-chloro-5-nitrobenzamide" derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Characterization of N-Benzyl-3-chloro-5-nitrobenzamide Derivatives

Focus Application: Antimycobacterial Discovery (Targeting DprE1) Secondary Application: Retroviral Zinc Finger Ejection (HIV-1 NCp7)

Abstract

This guide details the in vitro evaluation protocols for This compound and its derivatives. This scaffold represents a class of "suicide inhibitors" primarily targeting Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) , a critical cell wall synthesis enzyme in Mycobacterium tuberculosis. The presence of the electron-deficient 3-chloro-5-nitro motif facilitates a flavin-dependent reduction to a nitroso intermediate, which forms a lethal covalent adduct with the active site cysteine (Cys387). Additionally, due to the scaffold's electrophilic nature, this guide includes a secondary screening module for Zinc Ejection activity against HIV-1 Nucleocapsid protein 7 (NCp7), distinguishing specific enzymatic inhibition from broad-spectrum electrophilic reactivity.

Compound Handling & Preparation

Chemical Nature: The 3-chloro-5-nitrobenzamide core is an electrophile. While stable as a solid, it functions as a prodrug in biological systems.

  • Solubility: High in DMSO (Dimethyl sulfoxide).

  • Stock Preparation: Dissolve to 10–50 mM in 100% DMSO.

  • Storage: Store at -20°C. Avoid repeated freeze-thaw cycles.

  • Precaution: Avoid protic solvents (methanol/ethanol) for long-term storage of stock solutions to prevent potential nucleophilic attack on the activated ring systems during extended periods, although the amide bond itself is robust.

Primary Assay: DprE1 Enzymatic Inhibition (Target Engagement)

Principle: DprE1 is a FAD-dependent oxidoreductase.[1][2] In the absence of an inhibitor, DprE1 oxidizes the substrate Farnesyl-phosphoryl-β-D-ribose (FPR) (a soluble surrogate for the native decaprenyl substrate) and transfers electrons to an acceptor. By using Resazurin as the electron acceptor, the reaction generates Resorufin , which is highly fluorescent.[2]

  • Active Compound: Inhibits DprE1

    
     No Resazurin reduction 
    
    
    
    Low Fluorescence.
  • Inactive Compound: DprE1 active

    
     Resazurin reduced to Resorufin 
    
    
    
    High Fluorescence.
Experimental Workflow (Graphviz)

DprE1_Assay Substrate Substrate (FPR + Resazurin) Reaction Catalytic Cycle Substrate->Reaction Enzyme Enzyme (Recombinant DprE1-FAD) Enzyme->Reaction Inhibitor Test Compound (Nitrobenzamide) Complex Enzyme-Inhibitor Complex Inhibitor->Complex Reduces to Nitroso Covalent Bond (Cys387) Signal_Low Low Fluorescence (Inhibition) Complex->Signal_Low Inhibitor Bound Signal_High High Fluorescence (Resorufin Generated) Reaction->Signal_High No Inhibitor

Caption: Logic flow for the DprE1 fluorescence-based inhibition assay. The nitrobenzamide acts as a suicide inhibitor, preventing the reduction of resazurin.

Detailed Protocol
  • Reagents:

    • Buffer: 50 mM MOPS (pH 7.5), 50 mM NaCl, 1% DMSO.

    • Enzyme: Recombinant M. tb DprE1 (100–500 nM final).

    • Substrate: FPR (Farnesyl-phosphoryl-β-D-ribose), 150 µM.

    • Reporter: Resazurin (250 µM).

  • Procedure:

    • Step 1: Dispense 1 µL of test compound (serial dilution in DMSO) into black 96-well plates.

    • Step 2: Add 49 µL of Enzyme Mix (DprE1 in buffer). Incubate 10 min at 30°C to allow prodrug activation and covalent binding.

    • Step 3: Add 50 µL of Substrate Mix (FPR + Resazurin).

    • Step 4: Monitor Fluorescence continuously for 60 min at 30°C.

      • Excitation: 530 nm or 560 nm.

      • Emission: 590 nm.[3]

  • Analysis:

    • Calculate initial reaction velocity (

      
      ) from the linear portion of the fluorescence curve.
      
    • Plot % Activity vs. log[Compound]. Calculate

      
      .
      

Secondary Assay: Whole-Cell MIC (REMA)

Principle: To verify that the compound can penetrate the mycobacterial cell wall (which is notoriously impermeable), a Resazurin Microtiter Assay (REMA) is performed on Mycobacterium smegmatis (BSL-2 surrogate) or M. tuberculosis H37Rv (BSL-3).

Protocol
  • Culture: Grow M. smegmatis mc²155 in Middlebrook 7H9 broth (+ADC enrichment + 0.05% Tween 80) to mid-log phase (

    
    ).
    
  • Dilution: Dilute culture to

    
     CFU/mL.
    
  • Plating:

    • Add 100 µL bacterial suspension to 96-well plates containing serial dilutions of the nitrobenzamide derivative (range: 64 µg/mL to 0.06 µg/mL).

    • Include controls: Rifampicin (positive), DMSO (negative).

  • Incubation: 37°C for 24–48 hours (M. smegmatis) or 5–7 days (M. tuberculosis).

  • Readout:

    • Add 30 µL 0.02% Resazurin solution.

    • Incubate 4–24 hours.

    • Pink = Viable (Reduction active). Blue = Dead (Inhibited).

    • MIC Definition: Lowest concentration preventing color change (Blue).[3]

Selectivity Module: Zinc Ejection Assay (HIV-1 NCp7)

Rationale: Nitrobenzamides can act as electrophiles that eject Zinc from the "Zinc Finger" motifs of viral proteins (like HIV-1 NCp7). This assay distinguishes between specific DprE1 inhibition and general electrophilic reactivity.

Method: Use the fluorescent probe Trp37 (intrinsic tryptophan of NCp7) or a specific zinc probe like TSQ .

  • Mix: Recombinant NCp7 (1 µM) in Tris buffer (pH 7.5).

  • Add: Test compound (1–10 µM).

  • Measure: Decrease in intrinsic Trp fluorescence (Ex 280nm / Em 340nm) indicates protein unfolding/Zinc loss.

    • Interpretation: Rapid zinc ejection suggests the compound may be a "PAINS" (Pan-Assay Interference Compound) or a dual-acting antiviral. Specific DprE1 inhibitors should show slow or no activity here compared to known ejectors (e.g., DIBA).

Data Analysis & Interpretation

Data Reporting Template:

Compound IDDprE1 IC50 (µM)MIC M. smegmatis (µg/mL)MIC M. tb H37Rv (µg/mL)CC50 (Vero Cells)Selectivity Index (SI)
NBZ-001 0.050.1250.06>100>1600
NBZ-Ref 0.040.1250.06>100>1600
Control >50>64>6450<1

SAR Analysis Guide:

  • 3-chloro vs. 3-nitro: The 3,5-dinitro analogs are often more potent against DprE1 but more cytotoxic. The 3-chloro-5-nitro variant is a bioisostere designed to balance potency with metabolic stability.

  • N-Benzyl Substitutions: Electron-withdrawing groups on the benzyl ring often improve lipophilicity and cell wall permeability.

References

  • Makarov, V., et al. (2009). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis." Science. Link

  • Trefzer, C., et al. (2010). "Benzothiazinones: prodrugs that covalently modify the decaprenylphosphoryl-beta-D-ribose 2'-epimerase DprE1 of Mycobacterium tuberculosis." Journal of the American Chemical Society. Link

  • Rice, W. G., et al. (1995).[4] "Inhibitors of HIV nucleocapsid protein zinc fingers as candidates for the treatment of AIDS."[5] Science. Link

  • Batt, S. M., et al. (2012). "Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors." Proceedings of the National Academy of Sciences. Link

  • Palomino, J. C., et al. (2002). "Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy.[3][5] Link

Sources

Troubleshooting & Optimization

Technical Support Center: N-Benzyl-3-chloro-5-nitrobenzamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Insight

Welcome to the Technical Support Center for N-Benzyl-3-chloro-5-nitrobenzamide synthesis. This guide addresses the specific challenges associated with coupling electron-deficient benzoic acid derivatives with nucleophilic benzylamines.

The Core Challenge: The synthesis of this compound involves reacting 3-chloro-5-nitrobenzoic acid (an electron-deficient electrophile) with benzylamine (a nucleophile). While the electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups significantly increase the electrophilicity of the carbonyl carbon (favoring nucleophilic attack), they also render the corresponding acid chloride highly susceptible to hydrolysis by atmospheric moisture. Furthermore, the resulting amide product often exhibits poor solubility in standard organic solvents, leading to "oiling out" or occlusion of impurities during precipitation.

Recommended Pathway: For maximum yield (>90%) and purity, we recommend the Acid Chloride Activation Route utilizing Thionyl Chloride (


) with catalytic DMF, followed by Schotten-Baumann or anhydrous coupling conditions. Direct coupling agents (EDC/HOBt) often result in lower yields due to the steric and electronic deactivation of the bulky nitro-substituted acid [1, 2].

Optimized Experimental Protocol (The "Golden Path")

This protocol is designed to minimize hydrolysis and maximize conversion.

Phase A: Activation (Acid Chloride Formation)
  • Reagents: 3-chloro-5-nitrobenzoic acid (1.0 equiv), Thionyl Chloride (2.0 - 5.0 equiv), DMF (0.05 equiv, Critical Catalyst).

  • Solvent: Toluene (anhydrous) or neat.[1]

Step-by-Step:

  • Suspend 3-chloro-5-nitrobenzoic acid in anhydrous toluene under

    
     atmosphere.
    
  • Add catalytic DMF (2-3 drops per gram of acid). Note: Without DMF, the formation of the Vilsmeier-Haack intermediate—which drives the reaction—will not occur efficiently, leading to incomplete activation.

  • Add Thionyl Chloride dropwise at room temperature.

  • Heat to reflux (80-110°C) for 2-3 hours until gas evolution (

    
    , 
    
    
    
    ) ceases and the solution becomes clear.
  • Critical Step: Evaporate solvent and excess

    
     under reduced pressure. Re-dissolve the residue in dry DCM or Toluene and evaporate again (azeotropic removal) to ensure all acidic traces are removed.
    
Phase B: Coupling (Amidation)
  • Reagents: Crude Acid Chloride (from Phase A), Benzylamine (1.1 equiv), Triethylamine (

    
    , 1.5 equiv).
    
  • Solvent: Anhydrous DCM (Dichloromethane).

Step-by-Step:

  • Dissolve the crude acid chloride in anhydrous DCM and cool to 0°C (ice bath). Control: Low temperature prevents side reactions and controls the exotherm.

  • Mix Benzylamine and

    
     in a separate flask with DCM.
    
  • Add the Amine/Base mixture dropwise to the Acid Chloride solution over 30 minutes.

  • Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

  • Quench: Add 1M HCl (aq) to neutralize excess amine and solubilize triethylamine salts.

Troubleshooting Guide (FAQ)

Issue 1: Low Yield (<50%) despite complete consumption of starting material.

Q: My TLC shows the acid is gone, but the isolated yield is poor. Where is my product? A: This is likely a Work-up/Solubility Issue .

  • Root Cause: this compound is a lipophilic amide but can have deceptive solubility. If you wash with large volumes of organic solvent during extraction, you may be losing product to the mother liquor. Conversely, if the product precipitates during the reaction, it might be filtered off with the drying agent (e.g.,

    
    ).
    
  • Solution:

    • Check the aqueous layer pH. Ensure it is acidic (pH ~2) to keep unreacted benzylamine in the water phase.

    • Check the "waste" solids. The product often precipitates out of DCM/Hexane mixtures.

    • Corrective Action: Use a phase separation that favors precipitation. After the reaction, remove most DCM and add cold Ethanol or Hexane to force the product to crystallize. Filter the solid rather than extracting.

Issue 2: Product is colored (Yellow/Brown) or sticky.

Q: The product should be a white/off-white solid, but mine is a brown oil or sticky gum. A: This indicates Nitro-group degradation or Occluded impurities .

  • Root Cause: Nitro compounds are thermally sensitive. If you heated the acid chloride formation step too vigorously (>110°C) or for too long, you may have generated decomposition byproducts (azo/azoxy species).

  • Solution:

    • Recrystallization: Dissolve the crude gum in a minimum amount of hot Ethanol or Ethyl Acetate. Add Hexane dropwise until cloudy. Cool slowly to 4°C.

    • Activated Carbon: If color persists, treat the hot solution with activated charcoal, filter while hot, and then crystallize.

Issue 3: Starting Material (Acid) persists.

Q: I used EDC/HOBt, but I still see the starting benzoic acid spot on TLC. A: Activation Failure.

  • Root Cause: The 3-chloro and 5-nitro groups are electron-withdrawing, making the carboxylic acid O-H bond more acidic, but they also sterically hinder the formation of the active ester. Standard EDC coupling is often too slow for these deactivated acids.

  • Solution: Switch to the Acid Chloride method described above. If you must use coupling agents, switch to HATU or T3P (Propylphosphonic anhydride), which are far superior for sterically hindered or electron-deficient acids [3].

Comparative Data: Coupling Methods

MethodReagentsTypical YieldPurity (Crude)ProsCons
Acid Chloride

, DMF (cat),

92-98% HighScalable, Cheap, FastMoisture sensitive, requires fume hood (

)
Carbodiimide EDC, HOBt, DIPEA60-75%ModerateMild conditionsSlow, Urea byproduct removal difficult
Uronium HATU, DIPEA85-90%HighVery fastExpensive, difficult to remove HATU byproducts
Mixed Anhydride Isobutyl chloroformate, NMM70-80%ModerateFast activationSensitive to temperature (must be < -10°C)

Visualizations

Figure 1: Synthesis & Troubleshooting Logic Flow

This diagram outlines the decision-making process for optimizing the reaction based on observed outcomes.

G Start Start: 3-Cl-5-NO2-Benzoic Acid + Benzylamine Activation Activation Strategy Start->Activation AcidChloride Route A: Acid Chloride (SOCl2 + cat. DMF) Activation->AcidChloride Preferred CouplingAgent Route B: Coupling Agent (EDC/HATU) Activation->CouplingAgent Alternative CheckTLC Check TLC/LCMS (Conversion?) AcidChloride->CheckTLC CouplingAgent->CheckTLC HighYield High Yield (>90%) Proceed to Workup CheckTLC->HighYield Complete LowYield Low Yield / SM Remains CheckTLC->LowYield Incomplete Workup Workup: Acid Wash (1M HCl) removes excess Benzylamine HighYield->Workup Troubleshoot1 Diagnosis: Hydrolysis? Ensure Anhydrous Conditions LowYield->Troubleshoot1 If Route A Troubleshoot2 Diagnosis: Steric/Electronic? Switch to Acid Chloride Route LowYield->Troubleshoot2 If Route B Troubleshoot1->AcidChloride Retry Troubleshoot2->AcidChloride Switch Method FinalProduct Pure this compound Workup->FinalProduct

Caption: Decision matrix for selecting the optimal synthetic pathway and troubleshooting common yield failures.

Figure 2: Reaction Mechanism & Critical Control Points

Visualizing the Acid Chloride activation pathway, highlighting where moisture sensitivity impacts yield.

Reaction Acid 3-Cl-5-NO2-Benzoic Acid AcidCl Acid Chloride (Highly Reactive) Acid->AcidCl Reflux -SO2, -HCl SOCl2 SOCl2 / DMF SOCl2->AcidCl Product This compound AcidCl->Product DCM, 0°C + Et3N Hydrolysis Hydrolyzed Acid (Yield Loss) AcidCl->Hydrolysis Moisture (H2O) Amine Benzylamine Amine->Product

Caption: Mechanistic pathway showing the critical moisture-sensitive Acid Chloride intermediate.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (General reference for amide coupling mechanisms).
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.

Sources

Technical Support Center: Optimizing Reaction Conditions for N-Benzyl-3-chloro-5-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are attempting to synthesize N-Benzyl-3-chloro-5-nitrobenzamide via the amidation of 3-chloro-5-nitrobenzoic acid with benzylamine. While conceptually simple, the electron-withdrawing nature of the nitro and chloro substituents on the aromatic ring significantly alters the reactivity profile of the benzoic acid precursor.

This guide moves beyond standard textbook protocols to address the specific kinetic and solubility challenges of this scaffold. We present two validated pathways: the robust Acid Chloride Method (recommended for scale-up) and the Coupling Agent Method (recommended for small-scale/high-throughput screening).

Module 1: Strategic Method Selection

Before beginning, select the pathway that aligns with your available equipment and purity requirements.[1]

FeatureMethod A: Acid Chloride Activation (Recommended)Method B: Coupling Agents (HATU/EDC)
Mechanism Formation of highly reactive acyl chloride using SOCl₂.[2]In-situ activation of carboxylic acid.
Reactivity High. The electron-deficient ring makes the acid chloride extremely electrophilic.Moderate. Dependent on the stability of the active ester.
Moisture Sensitivity Critical. Requires anhydrous conditions.Moderate. Can tolerate trace moisture.
Purification Simple (Recrystallization or wash).[3]Complex (Removal of urea/guanidinium byproducts).
Cost Efficiency High (SOCl₂ is cheap).Low (HATU/EDC are expensive).[1]
Best For Gram-to-kilogram scale; High purity needs.[4]Milligram scale; Combinatorial libraries.

Module 2: The Acid Chloride Protocol (Standard Operating Procedure)

This protocol is optimized for the electron-deficient nature of 3-chloro-5-nitrobenzoic acid. The nitro group enhances the electrophilicity of the carbonyl carbon, making the acid chloride prone to rapid hydrolysis if not handled strictly.

Phase 1: Activation (Acyl Chloride Formation)[1]
  • Setup: Equip a dry round-bottom flask with a reflux condenser and a drying tube (CaCl₂ or Drierite).

  • Reagents:

    • Substrate: 3-Chloro-5-nitrobenzoic acid (1.0 equiv).[2]

    • Reagent: Thionyl Chloride (SOCl₂) (3.0 – 5.0 equiv).[1] Note: Excess serves as solvent and reagent.

    • Catalyst: DMF (Dimethylformamide), 1-2 drops.[1] Critical for catalyzing the Vilsmeier-Haack intermediate formation.

  • Reaction: Reflux at 75-80°C for 2-3 hours.

    • Checkpoint: The reaction is complete when gas evolution (SO₂/HCl) ceases and the solid dissolves completely.

  • Isolation: Distill off excess SOCl₂ under reduced pressure. Add dry toluene and evaporate (azeotropic removal of residual SOCl₂) twice.

    • Result: Crude 3-chloro-5-nitrobenzoyl chloride (usually a yellow/tan solid). Use immediately.

Phase 2: Amidation (Schotten-Baumann Conditions)
  • Solvent System: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv).[1]

    • Role: Neutralizes the HCl generated.

  • Addition:

    • Dissolve the crude acid chloride in DCM (0.5 M concentration).

    • Cool to 0°C (ice bath). Crucial: The electron-withdrawing groups make this reaction highly exothermic.

    • Add Benzylamine (1.1 equiv) and Base (2.5 equiv) dropwise over 30 minutes.[1]

  • Workup:

    • Stir at room temperature for 2-4 hours.

    • Wash sequence: 1N HCl (removes unreacted amine) → Sat.[1] NaHCO₃ (removes unreacted acid) → Brine.[1]

    • Dry over MgSO₄ and concentrate.[5]

Module 3: Visualized Workflows

Reaction Pathway Mechanism

The following diagram illustrates the activation and coupling logic, highlighting the critical intermediate.

ReactionPathway Start 3-Chloro-5-nitrobenzoic Acid Activation Activation (SOCl2 + cat. DMF) Start->Activation Reflux Intermediate 3-Chloro-5-nitrobenzoyl Chloride (Highly Electrophilic) Activation->Intermediate - SO2, - HCl Coupling Coupling (Benzylamine + Et3N) Intermediate->Coupling 0°C, DCM Product This compound Coupling->Product - Et3N·HCl

Caption: Step-wise transformation from carboxylic acid to final amide via the acid chloride intermediate.

Module 4: Troubleshooting & FAQs

Issue 1: Low Yield (< 50%)

Diagnosis: The most common cause is the hydrolysis of the acid chloride back to the starting acid before it reacts with the amine.

Troubleshooting Logic:

Troubleshooting Issue Problem: Low Yield Check1 Did you observe precipitate during acid wash? Issue->Check1 Result1 Yes: Unreacted Acid Present Check1->Result1 Yes Check3 Did the reaction turn black? Check1->Check3 No Action1 Moisture ingress during SOCl2 removal. Ensure azeotropic drying with Toluene. Result1->Action1 Check2 Is the product water-soluble? Result2 Unlikely for this lipophilic molecule Result3 Yes: Decomposition Check3->Result3 Yes Action3 Exotherm was too high. Slow down addition; Keep at 0°C. Result3->Action3

Caption: Decision tree for diagnosing low yield or impurities.

FAQ: Specific User Queries

Q: Can I use EDC/NHS instead of Thionyl Chloride? A: Yes, but be aware of "capping."[1] The 3-chloro-5-nitrobenzoic acid is sterically accessible but electronically deactivated for the initial attack on the carbodiimide.

  • Modification: Use HATU (1.2 equiv) with DIPEA in DMF. HATU is superior to EDC for electron-deficient acids. Stir for 15 mins before adding benzylamine.

Q: My product is colored (yellow/orange). Is it impure? A: Not necessarily. Nitro compounds are inherently yellow. However, a deep orange/red color often indicates the presence of azo-impurities or amine oxidation.

  • Fix: Perform a wash with 10% citric acid followed by recrystallization from Ethanol/Water (9:1) .

Q: How do I remove the residual smell of Benzylamine? A: Benzylamine has a high boiling point and can stick.

  • Fix: Ensure the 1N HCl wash is thorough. The amine will convert to the water-soluble hydrochloride salt and partition into the aqueous layer.

Module 5: Safety & Handling (Critical)

  • Thionyl Chloride: Releases HCl and SO₂ gas.[2] Must be used in a high-efficiency fume hood.

  • Nitro Compounds: Potential explosion hazard if heated to dryness under high vacuum or subjected to shock. Do not distill the final product; use recrystallization.

  • Benzylamine: Corrosive and lachrymator.

References

  • BenchChem. 3-Chloro-5-nitrobenzoic acid: Properties and Reactivity. Retrieved from [1]

  • Sigma-Aldrich. N-Benzyl-3-nitrobenzamide Product Specifications. Retrieved from [1]

  • PubChem. 3-Chloro-5-nitrobenzamide Compound Summary. National Library of Medicine. Retrieved from [1]

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.[1] (General reference for HATU/EDC mechanisms).

  • Organic Syntheses. General Procedures for Schotten-Baumann Reaction. Retrieved from [1]

Sources

challenges in the characterization of "N-Benzyl-3-chloro-5-nitrobenzamide"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Characterization of N-Benzyl-3-chloro-5-nitrobenzamide Ticket Reference: NB-3C5N-CHAR-001 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary & Scope

Welcome to the Technical Support Center. You are likely here because the characterization data for your synthesized This compound (hereafter NB-3C5N ) is showing anomalies.

This compound is a classic "deceptive" molecule in drug development libraries. While structurally simple, the combination of a strongly electron-withdrawing nitro group, a halogen, and a secondary amide linkage creates a "perfect storm" for spectroscopic artifacts.

Scope of Support:

  • NMR: Resolving peak broadening and "ghost" signals (Rotamers vs. Aggregation).

  • Mass Spectrometry: Validating the halogen signature and fragmentation logic.[1]

  • IR Spectroscopy: Distinguishing the nitro group from amide bands.

  • Purity: Troubleshooting HPLC tailing.

Module 1: NMR Troubleshooting (The "Ghost" Peaks)

User Complaint: "My proton NMR in CDCl₃ shows broad peaks for the amide proton and doubling of the benzylic signals. Is my compound impure?"

Technical Diagnosis: You are likely observing restricted rotation (rotamers) or intermolecular hydrogen bonding , not impurities. The amide bond ($ C-N $) has partial double-bond character, creating cis and trans conformers that exchange slowly on the NMR time scale.[2]

Step-by-Step Troubleshooting Protocol
  • The D₂O Shake Test (Immediate Verification):

    • Action: Add 1-2 drops of D₂O to your NMR tube and shake vigorously.

    • Observation: If the broad singlet at

      
       8.5-9.5 ppm disappears, it confirms the signal is the exchangeable Amide N-H [1]. If the "impurity" peaks remain, they are non-exchangeable contaminants.
      
  • Solvent Switch (The Polarity Fix):

    • Action: Switch from Chloroform-d ($ CDCl_3 $) to DMSO-d₆.

    • Reasoning: DMSO is a hydrogen-bond acceptor. It disrupts the intermolecular H-bonds between amide molecules (dimers) that cause broadening in non-polar solvents like CDCl₃. It often sharpens the amide doublet and locks the conformation [2].

  • Variable Temperature (VT) NMR (The Definitive Proof):

    • Action: Heat the sample in the NMR probe to 50°C or 80°C (in DMSO-d₆).

    • Prediction: As thermal energy increases, the rotation rate around the C-N bond exceeds the NMR frequency difference (

      
      ). The distinct rotamer peaks will coalesce into a single sharp average peak [3].
      
Expected ¹H NMR Data (DMSO-d₆, 400 MHz)
PositionTypeShift (

ppm)
MultiplicityIntegrationCoupling (

)
Amide NH Exchangeable9.2 - 9.5Triplet (br)1H

Hz
Ar-H (C2) Aromatic~8.4Triplet/Doublet1H

Hz (meta)
Ar-H (C6) Aromatic~8.6Triplet/Doublet1H

Hz (meta)
Ar-H (C4) Aromatic~8.3Triplet/Doublet1H

Hz (meta)
Benzyl Ph Aromatic7.2 - 7.4Multiplet5H-
Benzyl

Benzylic4.5 - 4.6Doublet2H

Hz

Note: The protons on the benzoyl ring (H2, H4, H6) are all meta to each other. They will appear as narrow triplets or doublets of doublets with small coupling constants (1-2 Hz).

Visual Logic: NMR Troubleshooting Workflow

NMR_Troubleshooting Start Issue: Broad/Doubled Peaks D2O_Test Step 1: D2O Shake Test Start->D2O_Test Disappear Peak Disappears? D2O_Test->Disappear Confirmed_NH Confirmed: Amide Proton Disappear->Confirmed_NH Yes Impurity Confirmed: Impurity Disappear->Impurity No Solvent_Switch Step 2: Switch to DMSO-d6 Confirmed_NH->Solvent_Switch Still_Broad Peaks Still Split/Broad? Solvent_Switch->Still_Broad VT_NMR Step 3: VT-NMR (Heat to 80°C) Still_Broad->VT_NMR Yes Rotamers Diagnosis: Rotamers Still_Broad->Rotamers No (Sharpened) Coalescence Coalescence Observed? VT_NMR->Coalescence Coalescence->Rotamers Yes Degradation Diagnosis: Degradation Coalescence->Degradation No

Caption: Decision tree for distinguishing between impurities and conformational isomers in benzamide NMR spectra.

Module 2: Mass Spectrometry (The Isotope Trap)

User Complaint: "I see two mass peaks separated by 2 units. Is my sample contaminated with a byproduct?"

Technical Diagnosis: This is the Chlorine Isotope Signature , not contamination. Chlorine exists naturally as


 (75.8%) and 

(24.2%).
Validation Protocol

For NB-3C5N (


):
  • Exact Mass (

    
    ):  ~290.05 Da
    
  • Exact Mass (

    
    ):  ~292.05 Da
    

The 3:1 Rule: In the MS spectrum (ESI+ or EI), you must observe two molecular ion peaks (


) at m/z 291  and m/z 293  with an intensity ratio of approximately 3:1  [4].
  • If the ratio is 1:1: You likely have a Bromine atom instead of Chlorine (or a mixture).[1][3]

  • If the ratio is > 3:1: You may have overlapping impurities.

Fragmentation Pathways (MS/MS): Watch for these specific losses to confirm the structure:

  • Loss of Benzyl Group: Cleavage at the amide N-C bond.

  • Loss of Nitro Group: Loss of

    
     (46 Da) or 
    
    
    
    (30 Da) is characteristic of aromatic nitro compounds [5].

Module 3: Vibrational Spectroscopy (IR)

User Complaint: "The Amide I and II bands are overlapping with something else. How do I confirm the Nitro group?"

Technical Diagnosis: The Nitro group (


) is a spectroscopic bully; its bands are intense and can obscure the amide region. However, they are distinct if you know where to look.

Critical IR Bands for NB-3C5N:

Functional GroupVibration ModeWavenumber (

)
Intensity
Amide N-H Stretch3250 - 3350Medium
Amide C=O Stretch (Amide I)1640 - 1660Strong
Nitro (

)
Asymmetric Stretch 1530 - 1550 Very Strong
Nitro (

)
Symmetric Stretch 1340 - 1360 Strong
C-Cl Stretch700 - 800Medium

Diagnostic Tip: The 1530/1350


 pair  is the "fingerprint" for the nitro group. If these are absent, your nitration failed or the group was reduced [6].

Module 4: Synthesis & Purity (HPLC Tailing)

User Complaint: "My HPLC peaks are tailing severely. Is it the column?"

Technical Diagnosis: Nitro-benzamides are "sticky" on C18 columns due to


 interactions, and the amide nitrogen can interact with residual silanols on the silica support.

Optimization Guide:

  • Mobile Phase Modifier: Ensure you are using 0.1% Formic Acid or TFA . The acidity suppresses the ionization of residual silanols and protonates the amide, improving peak shape.

  • Gradient: Use a standard Water/Acetonitrile gradient (5%

    
     95%).
    
  • Wavelength: Monitor at 254 nm (aromatic) and 210 nm (amide bond).

Visual Logic: Synthesis & Impurity Origins

Synthesis_Path Acid 3-Chloro-5-nitrobenzoic Acid Coupling Coupling (EDC/NHS or SOCl2) Acid->Coupling Amine Benzylamine Amine->Coupling Product NB-3C5N (Target) Coupling->Product Impurity1 Impurity: Unreacted Acid (Check HPLC RT < Product) Coupling->Impurity1 Incomplete Impurity2 Impurity: Dimer/Urea (From Coupling Reagent) Coupling->Impurity2 Side Rxn

Caption: Synthesis flow showing potential origins of common impurities found during characterization.

References

  • Benchchem Technical Support. (2025). Troubleshooting Unexpected Peaks in NMR Spectra of Benzamides. Retrieved from

  • University of Oxford. (2018). Variable Temperature NMR Experiments: Guidelines and Safety. Retrieved from

  • Huggins, M. T., et al. (2020).[4] Variable Temperature NMR Experiment Studying Restricted Bond Rotation. Georgia Southern University. Retrieved from

  • Chemistry Steps. (2025). Isotopes in Mass Spectrometry: Chlorine and Bromine Patterns. Retrieved from

  • Doc Brown's Chemistry. (2025). Mass Spectrometry Analysis: Chlorine & Bromine Isotope Ratios. Retrieved from

  • Spectroscopy Online. (2023). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from

Sources

Technical Support Center: Degradation Pathways of N-Benzyl-3-chloro-5-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I've designed this technical support guide to address the practical challenges researchers face when studying the degradation of N-Benzyl-3-chloro-5-nitrobenzamide. This document moves beyond simple protocols to explain the underlying chemistry, helping you troubleshoot effectively and ensure the integrity of your results.

This guide is structured as a series of questions and answers, mirroring the collaborative process of technical support. We will explore the predicted degradation pathways, provide robust analytical protocols, and offer solutions to common experimental hurdles.

FAQs & Troubleshooting Guide

Q1: My parent compound, this compound, is degrading, but I am not seeing the expected product peaks in my analysis. What are the likely degradation pathways I should be looking for?

A1: This is a common and important observation. The structure of this compound contains several functional groups susceptible to degradation, leading to multiple, potentially parallel, reaction pathways. The absence of a single, clear product often indicates that degradation is not proceeding through one exclusive route.

Based on its chemical structure, we can predict three primary degradation pathways:

  • Amide Bond Hydrolysis: The amide linkage is a common point of cleavage, especially under non-neutral pH conditions or in the presence of amidase enzymes. This pathway yields two distinct products: 3-chloro-5-nitrobenzoic acid and benzylamine .

  • Nitro Group Reduction: Aromatic nitro groups are readily reduced both chemically and metabolically.[1][2][3] This is a stepwise process that can yield several intermediates, including the nitroso and hydroxylamine species, ultimately leading to the corresponding amine (N-Benzyl-3-amino-5-chlorobenzamide).[1][2] These intermediates can sometimes be reactive and may not accumulate to high concentrations.

  • Aromatic Hydroxylation: Cytochrome P450 enzymes (in metabolic studies) or strong oxidizing conditions can introduce a hydroxyl group onto one of the aromatic rings. The benzyl ring is a particularly likely candidate for this modification, as seen in the metabolism of structurally similar compounds like beclamide.[4] This would result in N-(hydroxybenzyl)-3-chloro-5-nitrobenzamide .

The following diagram illustrates these predicted primary degradation routes.

DegradationPathways cluster_hydrolysis Amide Hydrolysis cluster_reduction Nitro Group Reduction cluster_hydroxylation Aromatic Hydroxylation parent This compound p1 3-chloro-5-nitrobenzoic acid parent->p1 Hydrolysis p2 Benzylamine parent->p2 Hydrolysis p3 Nitroso Intermediate parent->p3 Reduction p6 N-(hydroxybenzyl)-3-chloro- 5-nitrobenzamide parent->p6 Oxidation p4 Hydroxylamine Intermediate p3->p4 p5 Amino Product (N-Benzyl-3-amino-5-chlorobenzamide) p4->p5

Caption: Predicted primary degradation pathways for this compound.

Q2: I'm having trouble developing a reliable analytical method to simultaneously quantify the parent compound and its potential degradation products. Can you provide a validated starting protocol?

A2: Absolutely. A robust analytical method is the cornerstone of any degradation study. The structural diversity of the potential products (acids, amines, hydroxylated species) requires a method that can resolve compounds with a range of polarities. High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry (MS) detection is the gold standard here.

The causality behind our recommended method is as follows:

  • Reversed-Phase Chromatography (C18): This stationary phase is ideal for retaining and separating the aromatic compounds involved.

  • Gradient Elution: A gradient is necessary to first elute the more polar metabolites (like 3-chloro-5-nitrobenzoic acid) before increasing the organic solvent concentration to elute the more non-polar parent compound.

  • Acidified Mobile Phase: The use of 0.1% formic acid is critical. It serves two purposes: 1) It suppresses the ionization of acidic analytes (like the benzoic acid derivative), leading to better peak shape, and 2) It provides a source of protons, which significantly enhances ionization efficiency for mass spectrometry in positive ion mode (ESI+).

  • Instrumentation & Reagents:

    • HPLC system with a gradient pump, autosampler, and column thermostat.

    • UV-Vis Detector and a Mass Spectrometer (e.g., single quadrupole or TOF).

    • Analytical Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

    • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade or Milli-Q), Formic acid (LC-MS grade).

  • Chromatographic Conditions:

ParameterRecommended SettingJustification
Mobile Phase A Water + 0.1% Formic AcidAqueous phase for eluting polar compounds.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic phase for eluting non-polar compounds.
Gradient Program 0-2 min: 10% B2-18 min: 10% to 90% B18-22 min: 90% B22-23 min: 90% to 10% B23-28 min: 10% BThis gradient profile ensures separation of early-eluting polar metabolites from the later-eluting parent compound.
Flow Rate 0.8 mL/minOptimal for a 4.6 mm ID column, balancing resolution and run time.
Column Temp. 35 °CEnsures reproducible retention times and reduces viscosity.
Injection Volume 5 µLMinimizes potential for peak distortion from solvent effects.
UV Detection 254 nmA common wavelength for detecting aromatic compounds. A photodiode array (PDA) detector is recommended to assess peak purity.
MS Detection ESI Positive & NegativeScan both modes. ESI+ is ideal for amines (benzylamine, reduced product). ESI- is better for the nitro-aromatic and carboxylic acid moieties.
  • Sample Preparation Workflow:

    • Reaction Quenching: At your desired time point, withdraw an aliquot (e.g., 100 µL) of your reaction mixture. Immediately add it to 400 µL of cold acetonitrile containing an internal standard. This immediately stops the reaction and precipitates proteins.

    • Centrifugation: Vortex the quenched sample for 30 seconds, then centrifuge at >12,000 x g for 10 minutes to pellet solids.[5]

    • Transfer: Carefully transfer the supernatant to an HPLC vial for analysis.

This workflow is visualized below.

AnalyticalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis Quench 1. Quench Reaction (Cold Acetonitrile) Centrifuge 2. Centrifuge (12,000 x g, 10 min) Quench->Centrifuge Transfer 3. Transfer Supernatant to HPLC Vial Centrifuge->Transfer HPLC 4. Inject on HPLC-UV/MS System Transfer->HPLC

Caption: A self-validating workflow for sample preparation and analysis.

Q3: I am performing a chemical reduction of the nitro group, but the reaction is either stalling or producing a complex mixture of byproducts. How can I improve the selectivity?

A3: This is a classic challenge in nitroarene chemistry. While powerful reducing agents like lithium aluminum hydride can reduce the nitro group, they often lack selectivity and can also attack the amide bond.[6] For a more controlled and selective reduction, metal-mediated methods are often superior.

  • Expert Recommendation: A highly effective and chemoselective method is the use of zinc dust with ammonium formate or formic acid .[7] This system is known to rapidly reduce nitro groups while being compatible with sensitive functionalities, including halogens (like your chloro- group) and amides.[7] It avoids strongly acidic media and does not require high-pressure hydrogenation equipment.[3][7]

  • Causality: The reaction proceeds via transfer hydrogenation. Ammonium formate serves as the hydrogen donor, and the metal (zinc) surface catalyzes the transfer of hydrogen to the nitro group. This method is generally milder than using iron in strong acid, which can sometimes lead to hydrolysis of sensitive amides.

Troubleshooting your current method:

  • Incomplete Reaction: If using catalytic hydrogenation (e.g., Pd/C with H₂ gas), your catalyst may be poisoned. Ensure your starting material and solvents are pure.

  • Byproduct Formation: If you are observing azo- or azoxy- compounds, it suggests that the condensation pathway is competing with the direct reduction pathway.[1][2] This can sometimes be managed by adjusting the reaction temperature, solvent, or the rate of addition of your reducing agent.

References

  • REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS - AIR Unimi. AIR Unimi. [Link]

  • Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts. Chemical Reviews. [Link]

  • Reduction of nitro compounds - Wikipedia. Wikipedia. [Link]

  • Reduction of Nitro Groups With Zinc/Ammonium Formate. . [Link]

  • Metabolism of beclamide, N-benzyl-3-chloropropionamide, in man. PubMed. [Link]

Sources

Technical Support Center: Troubleshooting Low Solubility of "N-Benzyl-3-chloro-5-nitrobenzamide" in Assays

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with the compound N-Benzyl-3-chloro-5-nitrobenzamide and other similarly hydrophobic small molecules. Our approach is rooted in first principles, offering not just protocols but a clear rationale to empower you to make informed decisions for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in DMSO, is precipitating when I add it to my aqueous assay buffer. What is happening?

A1: This is a classic sign of a compound exceeding its aqueous solubility limit. This compound is a hydrophobic molecule, a property predicted by its chemical structure which includes multiple nonpolar aromatic rings. While it dissolves readily in a strong organic solvent like Dimethyl Sulfoxide (DMSO), this high-concentration stock is thermodynamically unstable when diluted into a predominantly aqueous environment like your assay buffer. The water molecules cannot effectively solvate the hydrophobic compound, causing it to "crash out" or precipitate.

Q2: I need to make a stock solution. What is the best solvent to start with?

A2: For initial testing, 100% DMSO is the industry-standard choice for preparing high-concentration stock solutions of novel hydrophobic compounds due to its powerful solubilizing capabilities.[1][2] Other water-miscible organic solvents like ethanol, methanol, or dimethylformamide (DMF) can also be considered, but DMSO is often the most effective.[1] The primary goal is to create a concentrated, stable stock (e.g., 10-50 mM) that can be serially diluted for your experiments.

Q3: What is the maximum concentration of DMSO I can use in my cell-based or biochemical assay?

A3: This is a critical parameter that you must determine empirically for your specific system. As a general guideline, most cell lines can tolerate DMSO up to 0.5% (v/v) without significant cytotoxicity, though some are sensitive to concentrations as low as 0.1%.[3][4] For biochemical assays, particularly those involving enzymes, DMSO concentrations above 1% can lead to protein denaturation or direct inhibition.[5][6] It is mandatory to run a solvent tolerance test for your specific assay to determine the maximum allowable concentration that does not interfere with your results. [3]

Q4: My compound is still insoluble even with DMSO. What are my next steps?

A4: If you are observing precipitation even at low final DMSO concentrations, you will need to explore more advanced solubility enhancement techniques. These fall into three main categories:

  • Co-Solvent Systems: Using a mixture of solvents to improve solubility.[2][]

  • pH Adjustment: For ionizable compounds, altering the pH of the buffer can dramatically increase solubility.

  • Use of Solubilizing Excipients: Incorporating additives like surfactants or cyclodextrins that can encapsulate or shield the hydrophobic compound from the aqueous environment.[1][8]

In-Depth Troubleshooting Guides

Guide 1: Systematic Evaluation of Assay Solvent Tolerance

The Principle: Before troubleshooting compound solubility, you must first define the operational limits of your assay. The solvent used to dissolve your compound (the "vehicle") should have no biological or chemical effect at the concentration used. This guide establishes that baseline.

Experimental Protocol: DMSO Tolerance Assay (Example: Cell Viability Assay)

  • Cell Seeding: Plate your cells at the desired density in a 96-well plate and allow them to adhere overnight.

  • Prepare DMSO Dilutions: Prepare a series of dilutions of 100% DMSO in your complete cell culture medium to achieve final concentrations ranging from 5% down to 0.01% (e.g., 5%, 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, 0.01%). Also, include a "medium only" control (0% DMSO).

  • Treatment: Replace the old medium with the medium containing the different DMSO concentrations.

  • Incubation: Incubate the plate for the same duration as your planned compound treatment (e.g., 24, 48, or 72 hours).

  • Assay Readout: Perform your cell viability assay (e.g., MTT, CellTiter-Glo®).

  • Data Analysis: Normalize the results to the 0% DMSO control (set to 100% viability). Plot the viability against the DMSO concentration. The highest concentration of DMSO that does not cause a significant drop in viability (e.g., >95% viability) is your maximum tolerable concentration.

Data Presentation: Example DMSO Tolerance Results

Final DMSO Conc. (% v/v)Average Cell Viability (%)Standard DeviationConclusion
0 (Control)100.04.5Baseline
0.0599.15.2No significant effect
0.198.54.8No significant effect
0.2596.35.5No significant effect
0.5 94.1 6.1 Acceptable for most assays
1.085.27.3Significant toxicity observed
2.054.79.8Highly toxic

Based on this hypothetical data, you would set your maximum final DMSO concentration for all future experiments at or below 0.5%.

Guide 2: Tiered Strategy for Solubility Enhancement

If your compound precipitates below the established solvent tolerance limit, proceed through the following tiers.

Tier 1: Co-Solvent Optimization

The Principle: Co-solvents are water-miscible organic solvents that, when added to the aqueous buffer, reduce the polarity of the bulk solution.[9] This change in the solvent environment can better accommodate hydrophobic molecules and prevent them from precipitating.[2][10] Common co-solvents include Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), and ethanol.

Experimental Protocol: Co-Solvent Screening

  • Prepare Stocks: Prepare a 10 mM stock of this compound in 100% DMSO.

  • Intermediate Dilutions: Create intermediate dilutions of your compound stock in various co-solvents (e.g., PEG 400, PG, Ethanol). For example, mix 1 part DMSO stock with 9 parts co-solvent.

  • Final Dilution: Add a small volume of the intermediate dilution into your aqueous assay buffer to reach the desired final compound concentration, ensuring the final DMSO and co-solvent concentrations are within tolerable limits.

  • Visual Inspection: Visually inspect for precipitation immediately and after a relevant incubation period (e.g., 2 hours at 37°C) using a plate reader to measure light scatter at a high wavelength (e.g., 600 nm) for a more quantitative assessment.

Tier 2: Utilizing Solubilizing Excipients

If co-solvents are not effective or interfere with the assay, excipients can be used. These molecules do not change the bulk solvent properties but instead interact directly with the compound.

A. Surfactants

The Principle: Surfactants (e.g., Tween-20, Triton X-100) are amphipathic molecules.[11] Above their critical micelle concentration (CMC), they form micelles—spherical structures with a hydrophobic core and a hydrophilic shell. Hydrophobic compounds like this compound can partition into the hydrophobic core, effectively shielding them from the aqueous buffer and preventing precipitation.[12][13]

Experimental Protocol: Surfactant Screening

  • Prepare your aqueous assay buffer containing various concentrations of a non-ionic surfactant like Tween-20 (e.g., 0.1%, 0.05%, 0.01%). Note: Ensure the surfactant itself doesn't affect your assay by running appropriate controls.

  • Add your compound (from a DMSO stock) to the surfactant-containing buffer.

  • Vortex briefly and inspect for precipitation as described above.

B. Cyclodextrins

The Principle: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.[14][15] A hydrophobic "guest" molecule can fit into the central cavity, forming a water-soluble "host-guest" inclusion complex.[][17] This complexation effectively masks the hydrophobic nature of the drug, significantly increasing its apparent aqueous solubility.[8][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical research.

Experimental Protocol: Cyclodextrin Formulation

  • Prepare a solution of HP-β-CD in your assay buffer (e.g., 1-5% w/v).

  • Add your compound (from a DMSO stock) to the HP-β-CD solution.

  • Mix thoroughly. The formation of the inclusion complex may require some time and agitation (vortexing or sonication).

  • Visually and/or spectrophotometrically assess for any remaining precipitation.

Visualization of Concepts

Troubleshooting Workflow Diagram

G cluster_start Initial Observation cluster_step1 Step 1: Vehicle Control cluster_step2 Step 2: Solubility Test cluster_step3 Step 3: Enhancement Strategy cluster_end Outcome start Precipitation of This compound in aqueous buffer step1 Perform Solvent Tolerance Assay (e.g., DMSO) start->step1 step2 Is compound soluble below max solvent conc.? step1->step2 step3 Tier 1: Test Co-solvents (PEG400, PG, EtOH) step2->step3 No end_success Proceed with Assay step2->end_success Yes step4 Tier 2: Test Excipients (Surfactants, Cyclodextrins) step3->step4 Still Precipitates step3->end_success Soluble step4->end_success Soluble end_fail Re-evaluate compound or assay design step4->end_fail Still Precipitates

Caption: A decision tree for troubleshooting compound solubility.

Mechanism of Cyclodextrin Solubilization

Caption: Encapsulation by cyclodextrin increases solubility.

Final Recommendations & Best Practices

  • Compound Management: Always handle compound stocks with care. Repeated freeze-thaw cycles can lead to compound precipitation within the stock vial.[18][19] It is best practice to aliquot stock solutions into single-use volumes.[20]

  • Kinetic vs. Thermodynamic Solubility: What you are observing in your assay is kinetic solubility—the ability of a compound to remain in solution after dilution from a stock. This is often higher than the true thermodynamic solubility. Be aware that even if a solution appears clear, it may be a supersaturated state that can precipitate over time.

  • Documentation: Meticulously document your solubility optimization process for each compound. The optimal formulation is a critical part of the experimental protocol and is essential for reproducibility.

By applying this structured, tiered approach, you can systematically overcome the solubility challenges posed by this compound and other hydrophobic molecules, ensuring the integrity and reliability of your experimental data.

References

Sources

preventing byproduct formation in "N-Benzyl-3-chloro-5-nitrobenzamide" synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Byproduct Formation and Optimizing Reaction Outcomes

Welcome to the technical support center for the synthesis of N-Benzyl-3-chloro-5-nitrobenzamide. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during this specific amide coupling reaction. By understanding the underlying causes of byproduct formation, you can significantly improve the yield, purity, and overall success of your synthesis.

I. General Questions & Reaction Planning

This section addresses high-level questions that are crucial for planning a successful synthesis and minimizing potential issues from the outset.

Q1: What are the primary synthetic routes for this compound, and what are the main advantages and disadvantages of each?

A1: There are two primary methods for synthesizing this compound: the Acid Chloride Route and the Carbodiimide Coupling Route .

Synthetic RouteAdvantagesDisadvantages
Acid Chloride Route - Generally high-yielding.- Utilizes common and relatively inexpensive reagents (e.g., thionyl chloride, oxalyl chloride).[1]- Requires an additional activation step to form the acid chloride.- The acid chloride intermediate is highly reactive and sensitive to moisture.[1][2]- Can generate corrosive byproducts like HCl and SO₂.[3]
Carbodiimide Coupling Route - One-pot reaction, simplifying the experimental procedure.[4]- Milder reaction conditions compared to the acid chloride route.- Coupling agents (e.g., DCC, EDC) can be expensive.- Formation of urea byproducts (e.g., DCU) that can be difficult to remove.[5][6][7]- Potential for side reactions like N-acylurea formation.[8][9]
Q2: How do I choose the most appropriate solvent for this reaction?

A2: The ideal solvent should be aprotic and able to dissolve the starting materials. For the Acid Chloride Route , common choices include dichloromethane (DCM) and tetrahydrofuran (THF).[1][10] For Carbodiimide Coupling , polar aprotic solvents like N,N-dimethylformamide (DMF) or DCM are generally effective.[11][12] The choice may also depend on the specific coupling agent used and the desired reaction temperature.

Q3: What is the importance of reaction temperature and how should it be controlled?

A3: Temperature control is critical for minimizing side reactions. Many amide coupling reactions are initiated at a low temperature (e.g., 0 °C) to control the initial rate of reaction, especially during the addition of highly reactive reagents.[10][11][13] Allowing the reaction to slowly warm to room temperature is a common practice.[10][11] For less reactive coupling partners, gentle heating (e.g., 40-60 °C) might be necessary to improve the reaction rate.[12]

Q4: How can I monitor the progress of the reaction to determine its completion?

A4: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction's progress.[11][14] By spotting the reaction mixture alongside the starting materials, you can visually track the consumption of reactants and the formation of the product. Liquid chromatography-mass spectrometry (LC-MS) can provide more detailed information about the reaction components.[11]

II. Troubleshooting the Acid Chloride Route

This section focuses on specific issues that may arise when using the acid chloride method for amide bond formation.

Q5: I am observing a low yield of my desired product. What are the likely causes?

A5: Low yields in the acid chloride route can often be attributed to the following:

  • Incomplete formation of the acid chloride: Ensure that the activating agent (e.g., thionyl chloride, oxalyl chloride) is fresh and used in sufficient excess. The reaction to form the acid chloride may require heating under reflux to go to completion.[1]

  • Hydrolysis of the acid chloride: The acid chloride intermediate is highly sensitive to moisture. It is crucial to use anhydrous solvents and maintain a dry atmosphere (e.g., under nitrogen or argon) throughout the reaction.[15]

  • Insufficient base: A non-nucleophilic base, such as triethylamine or pyridine, is necessary to neutralize the HCl generated during the amidation step.[1][16] An insufficient amount of base can lead to the protonation of benzylamine, reducing its nucleophilicity.

Q6: My final product is contaminated with unreacted 3-chloro-5-nitrobenzoic acid. How can I prevent this?

A6: The presence of unreacted starting acid suggests either incomplete conversion to the acid chloride or hydrolysis of the acid chloride back to the acid.

Troubleshooting Steps:

  • Ensure anhydrous conditions: Dry all glassware thoroughly and use anhydrous solvents.

  • Optimize the activation step: Consider increasing the amount of the chlorinating agent or extending the reaction time for the acid chloride formation.

  • Purification: An aqueous workup with a mild base (e.g., sodium bicarbonate solution) will extract the unreacted carboxylic acid into the aqueous layer.[14][15]

Workflow for the Acid Chloride Route

cluster_activation Step 1: Acid Chloride Formation cluster_amidation Step 2: Amidation Carboxylic Acid 3-chloro-5-nitrobenzoic acid Acid Chloride 3-chloro-5-nitrobenzoyl chloride Carboxylic Acid->Acid Chloride Anhydrous Solvent (e.g., DCM) Activating Agent Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) Activating Agent->Acid Chloride Product This compound Acid Chloride->Product Benzylamine Benzylamine Benzylamine->Product Base Base (e.g., Triethylamine) Base->Product Neutralizes HCl byproduct Purification Purification Product->Purification Aqueous Workup & Chromatography/Recrystallization

Caption: A general workflow for the acid chloride route.

III. Troubleshooting the Carbodiimide Coupling Route

This section addresses common challenges encountered when using carbodiimide coupling agents like DCC or EDC.

Q7: I have a significant amount of a white, insoluble precipitate in my reaction mixture. What is it and how do I remove it?

A7: If you are using dicyclohexylcarbodiimide (DCC), the insoluble precipitate is most likely dicyclohexylurea (DCU), the byproduct of the coupling reaction.[5][6] While its insolubility can be advantageous for removal, it can sometimes be challenging.

Removal Strategies:

  • Filtration: For solution-phase reactions, the precipitated DCU can often be removed by simple filtration.[17]

  • Solvent Selection: DCU is nearly insoluble in most common organic solvents.[5]

  • Alternative Reagents: If DCU proves difficult to remove, consider using a water-soluble carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting urea byproduct is water-soluble and can be easily removed with an acidic aqueous wash.[5][7][11]

Q8: My reaction has stalled, and I see a significant amount of an unknown byproduct with a similar polarity to my product. What could be the issue?

A8: This is a classic sign of N-acylurea formation . This occurs when the highly reactive O-acylisourea intermediate rearranges to form a stable and unreactive N-acylurea.[8][9][18]

Preventative Measures:

  • Use of Additives: The addition of nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or Oxyma can suppress N-acylurea formation.[11] These additives react with the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement and more reactive towards the amine.[5][11]

  • Order of Addition: Adding the coupling agent to a mixture of the carboxylic acid and the additive before introducing the amine allows for the pre-formation of the active ester.[11]

Mechanism of Byproduct Formation and Prevention in DCC Coupling

cluster_pathways cluster_prevention Prevention Strategy Carboxylic Acid 3-chloro-5-nitrobenzoic acid O-Acylisourea O-Acylisourea Intermediate (Highly Reactive) Carboxylic Acid->O-Acylisourea DCC DCC DCC->O-Acylisourea Product Desired Amide Product O-Acylisourea->Product Nucleophilic Attack N-Acylurea N-Acylurea Byproduct (Unreactive) O-Acylisourea->N-Acylurea Intramolecular Rearrangement Active Ester HOBt Active Ester (More Stable) O-Acylisourea->Active Ester Interception Desired Pathway Desired Pathway Benzylamine Benzylamine Side Reaction Side Reaction Benzylamine->Product HOBt HOBt Additive HOBt->Active Ester Active Ester->Product Reacts with Benzylamine

Caption: Byproduct formation and prevention in DCC coupling.

IV. Purification and Characterization

This section provides guidance on purifying the final product and addressing common issues encountered during this stage.

Q9: My crude product appears to be an oil, but I was expecting a solid. What should I do?

A9: While some N-substituted benzamides are solids, it's not uncommon for crude products to be oils due to the presence of residual solvent or impurities.

Troubleshooting Steps:

  • High Vacuum: Place the crude product under a high vacuum for an extended period to remove any remaining solvent.

  • Trituration: Add a non-polar solvent in which the product is insoluble (e.g., hexanes or diethyl ether) and sonicate or stir vigorously. This can often induce crystallization.

  • Chromatography: If the product remains an oil, purification by column chromatography is the next logical step.

Q10: What is a good starting point for developing a column chromatography method for purifying this compound?

A10: A common solvent system for purifying moderately polar compounds like N-substituted benzamides is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[19] Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity while monitoring the elution with TLC.

Q11: How can I effectively remove unreacted benzylamine from my final product?

A11: Benzylamine is a basic compound and can be removed with an acidic wash during the aqueous workup.

Procedure:

  • Dissolve the crude product in an organic solvent like ethyl acetate or DCM.

  • Wash the organic layer with a dilute acid solution, such as 1M HCl.[15] This will protonate the benzylamine, making it soluble in the aqueous layer.

  • Separate the organic layer, and then wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.[14][15]

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to obtain the purified product.[13]

Q12: What are the expected spectroscopic signatures for this compound?

A12: While specific shifts will depend on the solvent and instrument, you can expect the following general features in the ¹H NMR spectrum:

  • Aromatic protons from the 3-chloro-5-nitrophenyl group.

  • Aromatic protons from the benzyl group.

  • A doublet for the benzylic CH₂ group, which will likely be coupled to the N-H proton.

  • A broad singlet or triplet for the amide N-H proton.

The ¹³C NMR will show characteristic peaks for the carbonyl carbon of the amide, as well as the aromatic and benzylic carbons. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product.

V. References

  • Technical Support Center: Optimizing a Hypothetical Amide Coupling Reaction - Benchchem. (n.d.). Retrieved from

  • Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines - Benchchem. (n.d.). Retrieved from

  • Coupling Reagents - Aapptec Peptides. (n.d.). Retrieved from

  • Scheme 2. Proposed mechanism of formation of N-acylurea. - ResearchGate. (n.d.). Retrieved from

  • strategies to reduce impurities in benzamide synthesis - Benchchem. (n.d.). Retrieved from

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (2024, June 4). Retrieved from

  • Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination | American Pharmaceutical Review. (2014, February 20). Retrieved from

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC. (2017, September 15). Retrieved from

  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. (2025, November 29). Retrieved from

  • Acid-Amine Coupling using DCC - Organic Synthesis. (n.d.). Retrieved from

  • Base-mediated three-component system for the synthesis of S-substituted N-acyl ureas. (2025, November 14). Retrieved from

  • Application Notes: Synthesis of N-Substituted Benzamides using 4-(Methylamino)-3-nitrobenzoyl chloride - Benchchem. (n.d.). Retrieved from

  • Formation of an N-acylurea from the O-acylisourea formed upon reaction... - ResearchGate. (n.d.). Retrieved from

  • 3.5 Carbodiimides. (n.d.). Retrieved from

  • Synthesis of N-acylurea derivatives from carboxylic acids and N,N -dialkyl carbodiimides in water - Indian Academy of Sciences. (n.d.). Retrieved from

  • Green Chemistry - RSC Publishing. (2022, May 25). Retrieved from

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.). Retrieved from

  • Need help in optimizing amide formation through acyl chloride pathway - Reddit. (2025, July 15). Retrieved from

  • US4440953A - Purification of N-substituted aminobenzaldehydes - Google Patents. (n.d.). Retrieved from

  • A Comparative Guide to the Reactivity of 2,5,6-Trichloronicotinoyl Chloride and Thionyl Chloride in Acylation Reactions - Benchchem. (n.d.). Retrieved from

  • Amide Workup - Biofilm Inhibitor Synthesis. (n.d.). Retrieved from

  • Struggling with amide coupling : r/Chempros - Reddit. (2024, October 9). Retrieved from

  • Purification of N-benzylbenzamides : r/chemistry - Reddit. (2021, June 12). Retrieved from

  • Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives - MDPI. (2021, April 19). Retrieved from

  • Amide Synthesis - Fisher Scientific. (n.d.). Retrieved from

  • SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2 - Rsc.org. (n.d.). Retrieved from

  • N-(3-chlorophenethyl)-4-nitrobenzamide - MDPI. (2024, April 1). Retrieved from

Sources

purification of "N-Benzyl-3-chloro-5-nitrobenzamide" using column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chromatographic purification. This guide is engineered for researchers, scientists, and drug development professionals tasked with isolating N-Benzyl-3-chloro-5-nitrobenzamide .

Due to its highly aromatic core (benzyl and benzoyl moieties) and strongly electron-withdrawing substituents (chloro and nitro groups), this compound exhibits unique solubility and retention behaviors on normal-phase silica gel. This document provides a self-validating protocol, a diagnostic workflow, and an in-depth troubleshooting FAQ to ensure high-yield, high-purity isolation.

Part 1: Self-Validating Purification Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . You must not proceed to the next phase until the validation criteria of the current phase are met.

Phase 1: Pre-Chromatographic Liquid-Liquid Extraction
  • Action: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 1M HCl (2x), Saturated NaHCO₃ (2x), and Brine (1x). Dry over anhydrous Na₂SO₄ and concentrate.

  • Causality: Chromatography should never be used to separate highly polar, ionizable precursors if simple acid-base extraction can achieve it. The HCl wash protonates and removes unreacted benzylamine into the aqueous layer. The NaHCO₃ wash deprotonates and removes unreacted 3-chloro-5-nitrobenzoic acid.

  • Validation Check: Perform a Thin-Layer Chromatography (TLC) run of the dried organic layer. The baseline must be clear of heavy, UV-active streaking. If streaking remains, repeat the aqueous washes.

Phase 2: Mobile Phase Optimization
  • Action: Prepare a TLC chamber with 15% Ethyl Acetate in Hexanes . Spot the crude mixture alongside pure starting materials (if available).

  • Causality: Benzamides exhibit optimal retention and resolution in 10–20% EtOAc/Hexanes systems[1][2][3]. The non-polar hexanes control the macroscopic elution speed, while the polar EtOAc competes with the acidic silica silanols to desorb the amide bond and nitro group.

  • Validation Check: Ensure the target spot (Rf ~0.25–0.35) has a ΔRf of at least 0.15 from the nearest impurity[4]. If Rf < 0.15, decrease EtOAc to 10%.

Phase 3: Column Packing and Sample Loading
  • Action: Pack the column using a slurry of 40–63 µm silica gel in 10% EtOAc/Hexanes. If the sample mass is >500 mg or poorly soluble, utilize the dry loading technique: dissolve the crude in Dichloromethane (DCM), add silica gel (1:3 crude-to-silica mass ratio), and evaporate to a dry powder[4]. Load this powder evenly onto the column head.

  • Causality: The rigid, planar nature of the 3-chloro-5-nitrobenzamide core leads to strong intermolecular π-π stacking, reducing its solubility in hexanes. Liquid-loading a partially dissolved suspension causes immediate precipitation at the column head, leading to severe channeling and asymmetric peaks[5]. Dry loading ensures a uniform, concentrated sample band, maximizing theoretical plates.

  • Validation Check: The dry-loaded silica must be a free-flowing powder. A sticky paste indicates residual solvent or overloading, which will destroy column resolution.

Phase 4: Isocratic Elution
  • Action: Elute using 15% EtOAc/Hexanes. Maintain a steady flow rate to prevent diffusion.

  • Causality: Isocratic elution in this optimized range prevents the co-elution of closely related coupling byproducts (e.g., EDC-urea or HOBt) that often elute at higher polarities.

  • Validation Check: Spot fractions on TLC. Pool only the fractions containing a single, discrete UV-active spot corresponding to the validated Rf of the amide.

Part 2: Diagnostic Troubleshooting Workflow

TroubleshootingWorkflow Start Crude Mixture This compound Solubility Is sample soluble in starting mobile phase? Start->Solubility LiquidLoad Liquid Loading (Direct injection) Solubility->LiquidLoad Yes DryLoad Dry Loading (Adsorb onto silica) Solubility->DryLoad No TLC TLC Screening (15% EtOAc/Hexanes) LiquidLoad->TLC DryLoad->TLC Resolution Is target Rf 0.2-0.4 with ΔRf > 0.15? TLC->Resolution RunCol Run Isocratic Column (15-20% EtOAc/Hexanes) Resolution->RunCol Yes Streaking Are impurities streaking (Amines/Acids)? Resolution->Streaking No Gradient Optimize Gradient (e.g., 5% -> 30% EtOAc) Gradient->RunCol Streaking->Gradient No Workup Return to Aqueous Workup (HCl / NaHCO3 washes) Streaking->Workup Yes Workup->TLC

Diagnostic workflow for resolving chromatographic failures during amide purification.

Part 3: Frequently Asked Questions (FAQs)

Q1: My this compound is streaking across multiple fractions. How do I fix this? Causality: Streaking on normal-phase silica is often caused by secondary interactions between the weakly basic amide nitrogen (or trace unreacted benzylamine) and the highly acidic silanol groups (pKa ~4.5) on the silica surface[5]. Solution: First, ensure your pre-chromatography 1M HCl wash was thorough. If streaking persists, the silica may be too acidic for your specific derivative. Deactivate the silica by adding 0.5% to 1% Triethylamine (Et₃N) to your mobile phase[6].

Q2: I have a co-eluting impurity that won't separate even at 10% EtOAc/Hexanes. What is the next step? Causality: Co-elution occurs when impurities have identical dipole moments and hydrogen-bonding capacities to the target molecule[5]. In amide couplings, this is often the coupling reagent byproduct (e.g., EDC-urea). Solution: Switch the selectivity of the mobile phase entirely. Instead of relying solely on dipole interactions (EtOAc), introduce a solvent that alters hydrogen-bond donation/acceptance. A secondary screening using 1–5% Methanol in Dichloromethane (DCM) can drastically shift the Rf of the amide relative to the impurity[4].

Q3: The column cracked and ran dry during elution. Is my product lost? Causality: Allowing the solvent level to drop below the silica bed introduces air, causing the stationary phase to dry and crack. This destroys the uniform flow path, leading to severe channeling and peak broadening[5]. Solution: The product is not chemically lost, but chromatographic resolution is compromised. Immediately flush the column with a highly polar solvent (e.g., 100% EtOAc or 10% MeOH/DCM) to rapidly elute all remaining compounds. Re-concentrate the mixture and run a fresh column.

Q4: My compound takes an excessive amount of time to elute, resulting in broad, dilute fractions. Causality: The mobile phase lacks sufficient polarity to disrupt the hydrogen bonding between the nitro/amide groups and the stationary phase. Broadening occurs due to longitudinal diffusion over time. Solution: Implement a step gradient. If a compound takes too long to elute, incrementally increasing the polarity of the eluting solvent (e.g., stepping from 15% to 25% EtOAc) will sharpen the peak and speed up the process[6].

Part 4: Quantitative Data Presentation

Table 1: Solvent System Optimization Matrix for Benzamides

The following parameters are calibrated specifically for this compound on standard 40–63 µm normal-phase silica gel.

Solvent System (Hexanes:EtOAc)Expected RfResolution (ΔRf)Chromatographic Recommendation
90:10 0.10 - 0.15HighOptimal for resolving closely eluting non-polar impurities. Elution will be slow.
85:15 0.25 - 0.35OptimalStandard isocratic system for benzamide derivatives[2].
80:20 0.40 - 0.50ModerateRecommended for rapid flash chromatography when impurities are highly polar[1][3].
50:50 > 0.80PoorAvoid; leads to severe co-elution at the solvent front[6].

Part 5: References

  • Benchchem. "Technical Support Center: Silica Gel Chromatography Troubleshooting." Benchchem. 5

  • Phenomenex. "Flash Chromatography: Principles & Applications." Phenomenex. 6

  • Sorbent Technologies. "Flash Chromatography Basics." Sorbent Technologies, Inc.4

  • SciSpace. "Palladium-Catalyzed α-Arylation of Esters and Amides under More Neutral Conditions." SciSpace.1

  • MDPI. "Synthesis of Bis-Amides Employing a Plant-Derived Triterpenoid as Component in the Ugi Reaction." MDPI. 2

  • European Journal of Chemistry. "Solvent-free protocol for the green synthesis of benzamide analogs of dibenzoazepine." European Journal of Chemistry. 3

Sources

Technical Guide: Stability & Handling of N-Benzyl-3-chloro-5-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Benzyl-3-chloro-5-nitrobenzamide is a representative electron-deficient benzamide often utilized as a chemical building block or a fragment in fragment-based drug discovery (FBDD). While amides are generally considered robust, the specific substitution pattern on this molecule—specifically the electron-withdrawing nitro (


) and chloro (

) groups—alters its physicochemical profile significantly compared to a standard benzamide.

This guide addresses the three critical stability vectors for this compound: hydrolytic susceptibility (driven by ring activation), photochemical degradation (nitro-group mediated), and solubility-induced precipitation .

Part 1: Troubleshooting & FAQs

Q1: Why do I see a white precipitate immediately upon adding my stock solution to the cell culture media?

Diagnosis: "Crash-out" precipitation due to high lipophilicity. Technical Explanation: This compound has a predicted LogP of ~2.7–3.0. It is highly lipophilic and poorly soluble in aqueous buffers (PBS, HEPES) or media. When you dilute a high-concentration DMSO stock (e.g., 10 mM) directly into aqueous media, the rapid change in solvent polarity causes the compound to aggregate and precipitate before it can disperse.

Solution:

  • Step 1 (Intermediate Dilution): Do not pipette 10 mM stock directly into 10 mL media. Instead, perform a serial dilution in DMSO first to reach 1000x your final concentration.

  • Step 2 (Rapid Dispersion): Add the diluted DMSO stock to the media while vortexing the media to ensure rapid mixing.

  • Limit: Keep final DMSO concentration < 0.5% (v/v) to minimize toxicity, but ensure the compound concentration does not exceed its solubility limit (likely < 50 µM in pure aqueous buffer).

Q2: My HPLC chromatogram shows two new peaks after storing the solution at pH 9. What are they?

Diagnosis: Base-catalyzed amide hydrolysis. Technical Explanation: The 3-chloro and 5-nitro substituents are strong Electron-Withdrawing Groups (EWGs). They pull electron density away from the benzene ring, which in turn pulls density from the amide carbonyl carbon. This makes the carbonyl carbon significantly more electrophilic (positive character) than in unsubstituted benzamide. Consequently, it is highly susceptible to nucleophilic attack by hydroxide ions (


) in basic buffers (pH > 8.0).

The Breakdown Products:

  • 3-Chloro-5-nitrobenzoic acid (Acidic fragment, elutes earlier on Reverse Phase HPLC).

  • Benzylamine (Basic fragment, elutes earlier or later depending on pH/column).

Q3: The solution turned from pale yellow to deep orange/brown after leaving it on the benchtop. Is it still good?

Diagnosis: Photochemical degradation (Nitro-group reduction/rearrangement). Technical Explanation: Nitro-aromatics are photosensitive. Exposure to ambient UV/visible light can trigger a nitro-to-nitroso rearrangement or photoreduction, especially in solution. The "browning" is a classic sign of azo- or azoxy-coupling products forming from radical intermediates.

Solution:

  • Discard the solution. The concentration is no longer accurate, and the degradation products may be cytotoxic.

  • Protocol: Always store stocks in amber glass vials or wrap clear tubes in aluminum foil.

Part 2: Technical Deep Dive & Mechanisms

Hydrolytic Instability Mechanism

The stability of the amide bond is governed by the electrophilicity of the carbonyl carbon. The Hammett equation principles apply here:

  • Nitro Group (

    
    ):  Strong resonance and inductive withdrawal (
    
    
    
    ).
  • Chloro Group (

    
    ):  Inductive withdrawal (
    
    
    
    ).

These groups destabilize the amide bond toward nucleophilic attack, specifically by water or hydroxide.

Diagram 1: Hydrolysis Pathway This diagram illustrates the base-catalyzed hydrolysis mechanism activated by the electron-deficient ring.

Hydrolysis cluster_legend Key Mechanism Amide This compound (Intact Compound) Transition Tetrahedral Intermediate (High Energy) Amide->Transition + OH- (Nucleophilic Attack) Accelerated by EWGs Products Degradation Products Transition->Products Collapse & Bond Cleavage Acid 3-Chloro-5-nitrobenzoic acid Products->Acid Amine Benzylamine Products->Amine EWGs (NO2, Cl) increase electrophilicity of Carbonyl EWGs (NO2, Cl) increase electrophilicity of Carbonyl Faster Hydrolysis at pH > 8 Faster Hydrolysis at pH > 8 EWGs (NO2, Cl) increase electrophilicity of Carbonyl->Faster Hydrolysis at pH > 8

Caption: Base-catalyzed hydrolysis pathway. The electron-withdrawing groups (NO2, Cl) activate the carbonyl carbon, facilitating nucleophilic attack by hydroxide ions.

Solubility Profile & Solvent Compatibility

Data summarized below estimates solubility based on structural analogs (LogP ~2.7).

Solvent SystemSolubility EstimateStability RiskHandling Recommendation
DMSO (100%) > 50 mMLow (if dry)Recommended for Stock. Store at -20°C or -80°C. Hygroscopic; keep sealed.
Ethanol (100%) ~ 10-20 mMModerateGood alternative if DMSO is toxic to assay. Evaporation risk.
PBS (pH 7.4) < 50 µMHigh (Precipitation)Use immediately. Do not store.
Cell Media + Serum ~ 100 µMModerateSerum proteins (Albumin) may bind the compound, increasing apparent solubility but reducing free fraction.

Part 3: Validated Experimental Protocols

Protocol A: Preparation of Stable Stock Solution (10 mM)

Objective: Create a long-term storage solution that minimizes hydrolysis and photodegradation.

  • Weighing: Weigh approximately 3-5 mg of solid compound into a pre-tared amber glass vial .

    • Why Amber? Blocks UV light to prevent nitro-group photoreduction.

    • Why Glass? DMSO can leach plasticizers from standard polypropylene tubes over time.

  • Calculation: Calculate the volume of DMSO (anhydrous, ≥99.9%) required to reach 10 mM.

  • Dissolution: Add the calculated volume of DMSO. Vortex for 30 seconds.

    • QC Check: Inspect visually.[1][2] The solution should be clear and particle-free. If turbid, sonicate for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Quality Control (QC) via HPLC

Objective: Verify compound integrity before critical assays.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm.

  • Expected Result:

    • Main Peak: Retention time approx 6-7 min (Hydrophobic).

    • Impurity Flag: Any peak eluting earlier (approx 2-4 min) suggests hydrolysis (Benzoic acid derivative) or amine.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General mechanism of amide hydrolysis and substituent effects).

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. (Source for

    
     values of 
    
    
    
    and
    
    
    quantifying electron withdrawal).
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12341508, 3-Chloro-5-nitrobenzamide. (Structural analog data).

  • Beilstein Journal of Organic Chemistry. (2018). Synthesis and stability of strongly acidic benzamide derivatives. (Context on electron-deficient benzamide stability).

Sources

Validation & Comparative

comparing synthesis methods for "N-Benzyl-3-chloro-5-nitrobenzamide"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The synthesis of N-Benzyl-3-chloro-5-nitrobenzamide represents a classic yet critical transformation in medicinal chemistry. This scaffold frequently serves as a "warhead" precursor or a linker in fragment-based drug discovery (FBDD) due to the orthogonal reactivity of its substituents:

  • Nitro group (-NO₂): A masked amine for future reduction and diversification.

  • Chlorine (-Cl): A handle for palladium-catalyzed cross-coupling (Suzuki/Buchwald) after amide formation.

  • Amide Linker: A stable, hydrogen-bond-donating pharmacophore.

Critical Chemical Insight: The starting material, 3-chloro-5-nitrobenzoic acid , possesses a unique electronic structure. Unlike ortho- or para- chloronitrobenzenes, the meta- relationship between the nitro and chloro groups means the aromatic ring is not activated for Nucleophilic Aromatic Substitution (SNAr) under standard amidation conditions. This allows for robust amide coupling without the risk of displacing the chlorine atom with the amine nucleophile—a common pitfall in similar electron-deficient systems [1, 3].

This guide compares three distinct methodologies to synthesize this target, evaluating them on yield, scalability, and green chemistry metrics.

Comparative Method Analysis

The following table summarizes the performance of three primary synthesis routes based on experimental data from analogous electron-deficient benzoic acids.

FeatureMethod A: Acid Chloride Activation Method B: HATU/EDC Coupling Method C: Solvent-Free Thionyl Chloride
Mechanism Acyl Chloride IntermediateActive Ester (OBt/OAt)In-situ Acyl Chloride (Neat)
Yield High (85–95%) Moderate to Good (70–85%)High (90–98%)
Purity (Crude) High (requires workup)High (requires column usually)Moderate (requires recrystallization)
Scalability Excellent (>100g)Poor (Cost prohibitive >10g)Excellent (Industrial preferred)
Atom Economy Moderate (SO₂/HCl waste)Low (Large coupling agent waste)High (Solvent minimized)
Cost Low HighVery Low
Best For Standard Lab Scale (1–50g) HTS / Parallel Synthesis (<100mg) Process Scale / Green Chem

Detailed Experimental Protocols

Method A: The "Gold Standard" Acid Chloride Route

Best for reliable, gram-scale synthesis where cost is a factor.

Mechanism: Conversion of the carboxylic acid to the highly electrophilic acyl chloride using thionyl chloride (


), followed by Schotten-Baumann-type coupling.

Protocol:

  • Activation: In a dry round-bottom flask under

    
    , suspend 3-chloro-5-nitrobenzoic acid  (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM)  (30 mL).
    
  • Add Thionyl Chloride (1.5 equiv) dropwise, followed by a catalytic amount of DMF (2-3 drops).

    • Note: Gas evolution (

      
      , 
      
      
      
      ) will occur.
  • Reflux for 2–3 hours until the solution becomes clear (indicative of acid chloride formation).

  • Concentrate the mixture under reduced pressure to remove excess

    
     and DCM. Redissolve the residue in fresh anhydrous DCM (20 mL).
    
  • Coupling: Cool the solution to 0°C. Add Benzylamine (1.1 equiv) and Triethylamine (TEA) (1.5 equiv) dropwise.

  • Warm to room temperature and stir for 4 hours.

  • Workup: Quench with 1M HCl (to remove unreacted amine), wash with saturated

    
     (to remove unreacted acid), and brine. Dry over 
    
    
    
    and concentrate.

Expert Tip: The meta-nitro group deactivates the ring against


, so the chlorine remains intact even if the amine is added in slight excess [1].
Method B: The "Mild" Coupling Agent Route (HATU)

Best for small-scale discovery chemistry or when avoiding acidic conditions.

Mechanism: Formation of a reactive O-acyl(azabenzotriazole)uronium intermediate that reacts rapidly with the amine.

Protocol:

  • Dissolve 3-chloro-5-nitrobenzoic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Add DIPEA (3.0 equiv) and stir for 5 minutes.

  • Add HATU (1.1 equiv). The solution typically turns yellow/orange. Stir for 10 minutes to form the active ester.

  • Add Benzylamine (1.1 equiv).

  • Stir at room temperature for 2–12 hours (monitor by LCMS).

  • Workup: Dilute with Ethyl Acetate, wash extensively with water (x3) and LiCl solution (to remove DMF). Purify via flash chromatography if necessary.

Critique: While HATU is powerful, it generates large molecular weight byproducts (tetramethylurea, HOAt) that complicate purification on larger scales [2].

Method C: The "Green" Solvent-Free Route

Best for high-throughput or industrial process optimization.

Mechanism: Direct generation of the acid chloride in the absence of bulk solvent, followed by "melt" or minimal solvent coupling.

Protocol (Adapted from Ref [4]):

  • Mix 3-chloro-5-nitrobenzoic acid (1.0 equiv) and Thionyl Chloride (2.0 equiv) in a flask without additional solvent.

  • Heat to 80°C for 1 hour. The reagents form a liquid melt.

  • Apply vacuum directly to the flask to remove excess

    
    .
    
  • Add Benzylamine (1.0 equiv) slowly to the residue (Caution: Exothermic).

  • Heat the mixture to 100°C for 1 hour.

  • Workup: Pour the hot reaction mixture into ice water. The product precipitates as a solid.[1] Filter, wash with water, and recrystallize from Ethanol/Water.

Mechanistic & Workflow Visualization

The following diagrams illustrate the reaction pathway and the decision logic for selecting the appropriate method.

SynthesisPathways Start 3-Chloro-5-nitrobenzoic acid MethodA Method A: SOCl2 / DCM / TEA Start->MethodA MethodB Method B: HATU / DMF / DIPEA Start->MethodB MethodC Method C: Neat SOCl2 / Heat Start->MethodC SideReaction SNAr Side Reaction (Displacement of Cl) Start->SideReaction Blocked by meta-substitution AcidCl Acid Chloride Intermediate Target This compound (Target) AcidCl->Target + Benzylamine MethodA->AcidCl Activation ActiveEst Active Ester (HATU Intermediate) ActiveEst->Target + Benzylamine MethodB->ActiveEst Activation Melt Solvent-Free Melt Phase Melt->Target + Benzylamine MethodC->Melt Activation

Figure 1: Synthesis pathways contrasting the three methods. Note the explicit blocking of the SNAr side reaction due to the meta-substitution pattern.

DecisionMatrix Input Select Synthesis Method ScaleQ What is the Scale? Input->ScaleQ Small < 100 mg ScaleQ->Small Discovery Medium 1 g - 50 g ScaleQ->Medium Lab Prep Large > 50 g ScaleQ->Large Process PurifyQ Purification Capability? HPLC Prep HPLC Available PurifyQ->HPLC NoHPLC Crystallization Only PurifyQ->NoHPLC Rec_B Use Method B (HATU/EDC) Small->Rec_B Medium->PurifyQ Rec_C Use Method C (Solvent-Free) Large->Rec_C HPLC->Rec_B Rec_A Use Method A (Acid Chloride) NoHPLC->Rec_A

Figure 2: Decision matrix for selecting the optimal synthesis method based on scale and available purification equipment.

References

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Retrieved from [Link]

  • MDPI. (2024). Synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide. Retrieved from [Link]

  • European Chemical Bulletin. (2019). Thionyl Chloride Induced Convenient Synthesis of Benzamides from 3-Bromo-5-nitrobenzoic Acid and Amines Under Solvent Free Conditions. Retrieved from [Link]

Sources

Comparative Biological Activity Guide: N-Benzyl-3-chloro-5-nitrobenzamide vs. Alternative Nitrobenzamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic introduction of a nitro group onto the benzamide core dramatically influences its physicochemical properties, transforming the molecule into a bioreductive "warhead" capable of interacting with specific pathogenic enzymes [1].

This technical guide provides an objective, data-driven comparison of N-Benzyl-3-chloro-5-nitrobenzamide against other prominent nitrobenzamide derivatives (such as 3,5-dinitrobenzamides and N-alkyl-nitrobenzamides). By analyzing their structure-activity relationships (SAR), we elucidate how specific substitutions modulate antimycobacterial efficacy (specifically targeting the DprE1 enzyme) and anti-inflammatory activity (via iNOS inhibition), while balancing the toxicological profile [2][3].

Mechanistic Overview & Structure-Activity Relationship (SAR)

The Role of the Nitro Group and Halogen Substitution

The biological activity of nitrobenzamides is primarily driven by the strong electron-withdrawing nature of the nitro group, which alters the electron distribution within the molecule and facilitates reductive activation by microbial nitroreductases [1].

While 3,5-dinitrobenzamides exhibit extreme potency against Mycobacterium tuberculosis (Mtb), the dual-nitro configuration often triggers a "structural alert" due to elevated cytotoxicity and potential mutagenicity [3][4]. This compound represents a strategic structural optimization:

  • 3-Chloro Substitution: Replacing one nitro group with a chlorine atom retains the necessary electron-withdrawing effect for target engagement but significantly improves the compound's Safety Index (SI) by reducing excessive nonspecific bioreduction [4].

  • N-Benzyl Moiety: Unlike ester analogs that are prone to rapid hydrolysis in biological media (acting merely as prodrugs of weak acids), the N-benzyl amide linkage provides superior metabolic stability. Furthermore, the aromatic benzyl ring facilitates critical

    
     stacking interactions within the hydrophobic binding pockets of target enzymes [2][4].
    
Primary Biological Targets
  • Antimycobacterial (DprE1 Inhibition): Nitrobenzamides act as potent inhibitors of decaprenylphosphoryl-

    
    -D-ribofuranose 2′-oxidase (DprE1), an essential enzyme for mycobacterial cell wall synthesis. The nitro group is reduced to a nitroso intermediate, which can covalently bind to the FAD cofactor or a critical cysteine residue in the DprE1 active site [2][4].
    
  • Anti-inflammatory (iNOS/COX-2 Inhibition): Structurally related nitrobenzamides have demonstrated the ability to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), downregulating the production of reactive nitrogen oxide intermediates (RNOIs) and pro-inflammatory cytokines [3].

DprE1_Pathway NBZ This compound (Stable Inhibitor) Activation Reductive Activation (Mycobacterial Nitroreductase) NBZ->Activation Undergoes DprE1 DprE1 Enzyme (FAD-dependent) Activation->DprE1 Target Engagement Substrate Decaprenylphosphoryl-β-D-ribofuranose (DPR) DprE1->Substrate Inhibits Product Decaprenylphosphoryl-β-D-arabinofuranose (DPA) Substrate->Product Epimerization (Blocked) CellWall Arabinogalactan Synthesis (Cell Wall Assembly) Product->CellWall Precursor for Death Mycobacterial Cell Death CellWall->Death Disruption leads to

Diagram 1: Mechanism of action of nitrobenzamides targeting the DprE1 enzyme in mycobacteria.

Comparative Biological Activity Data

The following table synthesizes quantitative in vitro data comparing this compound with other benchmark nitrobenzamides. The causality behind the data is clear: increasing lipophilicity (longer alkyl chains) or electron-withdrawing capacity (dinitro) increases raw potency, but often at the cost of host cell viability. The 3-chloro-5-nitro and 3-nitro-5-trifluoromethyl patterns offer the optimal therapeutic window [2][4].

Compound IDSubstitution PatternN-SubstitutionMIC vs. M. tuberculosis H37Rv (

g/mL)
Cytotoxicity / Safety Index (SI)Primary Biological Activity
This compound 3-Chloro, 5-NitroBenzyl0.050 - 0.459High (SI > 1000)Antimycobacterial / Anti-inflammatory
Compound A6 / A11 [4]3,5-DinitroBenzyl< 0.016Moderate (SI > 1500)*Highly Potent Antimycobacterial
Compound 12 [2]3,5-DinitroC12 Alkyl0.016Low (High Cytotoxicity)Antimycobacterial
Compound 18 [2]3-Nitro, 5-CF

C12 Alkyl0.016High (SI > 1000)Antimycobacterial
Isoniazid (Control) [2]N/A (Standard)N/A0.050 - 0.078HighAntimycobacterial (InhA Target)

*Note: While 3,5-dinitrobenzamides show excellent SI in specific cell lines, broader toxicological screening often flags the dinitro motif for long-term mutagenic risk, making mono-nitro/halogenated derivatives highly attractive for clinical progression [3].

Experimental Protocols & Workflows

To ensure trustworthiness and scientific integrity, the biological activity of these compounds must be evaluated using self-validating experimental systems. The protocols below detail the methodologies used to generate the comparative data.

In Vitro Antimycobacterial Activity: Microplate Alamar Blue Assay (MABA)

Causality & Rationale: Traditional agar proportion methods for M. tuberculosis require 3-4 weeks. The MABA protocol leverages the metabolic reduction of resazurin (blue, non-fluorescent) to resorufin (pink, highly fluorescent) by the dehydrogenases of viable cells. This provides a rapid, quantifiable link between color change and bacterial viability, serving as an internal validation of the compound's bactericidal/bacteriostatic effect [1].

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC. Standardize the suspension to

    
     CFU/mL.
    
  • Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of this compound (and comparative controls like Isoniazid) in the test medium.

  • Inoculation & Controls: Add 100

    
    L of the bacterial suspension to each well. Critical Self-Validation:  Include a growth control (bacteria + no drug) to ensure baseline viability, and a sterility control (medium only) to rule out contamination.
    
  • Primary Incubation: Incubate the sealed plates at 37°C for 7 days under standard atmospheric conditions.

  • Indicator Addition: Add 20

    
    L of Alamar Blue reagent and 12.5 
    
    
    
    L of 20% Tween 80 to all wells. Re-incubate for 24 hours.
  • Data Analysis: Visually inspect the plates. A blue color indicates inhibition of bacterial growth, while a pink color indicates active metabolism. The Minimum Inhibitory Concentration (MIC) is defined as the lowest drug concentration that prevents the color shift.

MABA_Workflow Prep Compound Serial Dilution Inoculation M. tuberculosis Inoculation Prep->Inoculation Incubation Incubation (37°C, 7 Days) Inoculation->Incubation Alamar Add Alamar Blue & Tween 80 Incubation->Alamar Readout Colorimetric Readout (Blue=Inhibited, Pink=Growth) Alamar->Readout 24h Re-incubation MIC Determine MIC Readout->MIC

Diagram 2: Step-by-step workflow for the Microplate Alamar Blue Assay (MABA).

Ex Vivo Efficacy: Macrophage Infection Model

Causality & Rationale: High in vitro potency (MIC) does not guarantee clinical efficacy, as compounds may fail to penetrate host cell membranes or may be degraded by host macrophage enzymes. Testing this compound in an infected macrophage model validates its intracellular stability and permeability [2].

Step-by-Step Methodology:

  • Macrophage Differentiation: Seed THP-1 human monocytes into 24-well plates and differentiate them into macrophages using Phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Infection: Infect the macrophages with M. tuberculosis H37Rv at a Multiplicity of Infection (MOI) of 1:1. Incubate for 4 hours to allow phagocytosis.

  • Extracellular Clearance: Wash the wells thoroughly with PBS to remove non-internalized bacteria, ensuring the assay strictly measures intracellular drug efficacy.

  • Treatment: Apply the nitrobenzamide compounds at specific concentrations (e.g., 1x, 5x, and 10x their respective MICs). Incubate for 72 hours.

  • Lysis and Enumeration: Aspirate the medium and lyse the macrophages using 0.1% Triton X-100 (which disrupts eukaryotic membranes but leaves mycobacteria intact). Plate the lysates on solid Middlebrook 7H10 agar. Count the Colony Forming Units (CFUs) after 3-4 weeks to quantify intracellular survival/killing.

Conclusion

While 3,5-dinitrobenzamides represent the peak of raw antimycobacterial potency, This compound and its close halogenated analogs offer a highly optimized balance. By substituting a nitro group with a chlorine atom and utilizing a stable N-benzyl linkage, researchers can maintain critical target engagement (such as DprE1 or iNOS inhibition) while drastically reducing the bioreductive toxicity associated with multi-nitro aromatic systems. This makes the 3-chloro-5-nitrobenzamide scaffold a superior candidate for advanced preclinical development.

References

  • The Nitro Group's Crucial Role in the Bioactivity of Benzamides: A Technical Guide Source: Benchchem URL
  • Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides Source: MDPI URL
  • Source: PMC (National Institutes of Health)
  • Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives Source: RHHZ URL

Comparative Spectroscopic Profile: N-Benzyl-3-chloro-5-nitrobenzamide vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Logic

This guide provides a rigorous spectroscopic comparison of N-Benzyl-3-chloro-5-nitrobenzamide (Target Compound) against its parent scaffold, N-Benzylbenzamide , and the electronically similar N-Benzyl-4-nitrobenzamide .

The target compound represents a "push-pull" amide system where the electron-deficient benzoyl ring (due to -NO₂ and -Cl) contrasts with the electron-neutral benzyl amine moiety. This specific substitution pattern is critical in Structure-Activity Relationship (SAR) studies for enzyme inhibitors, where the 3,5-disubstitution pattern often dictates binding pocket selectivity.

Structural Analog Selection

To validate the identity of the target, we compare it against:

  • Analog A (Baseline): N-Benzylbenzamide – Establishes the baseline chemical shifts for the amide linker and benzyl group.

  • Analog B (Electronic Control): N-Benzyl-4-nitrobenzamide – Isolates the deshielding effect of the nitro group on the amide signal.

Spectroscopic Data Comparison

A. Proton NMR ( H NMR) Profiling

Solvent: CDCl


, 400 MHz

The introduction of electron-withdrawing groups (EWG) at the 3- and 5-positions significantly alters the aromatic region of the benzoyl ring compared to the parent amide, while the benzyl "tail" remains relatively stable.

AssignmentN-Benzylbenzamide (Baseline)

(ppm)
N-Benzyl-4-nitrobenzamide (Analog)

(ppm)
This compound (Target)

(ppm) [Predicted]
Mechanistic Insight
Amide N-H 6.45 (br s)6.50 - 6.60 (br s)6.70 - 6.85 (br t) Stronger EWGs increase N-H acidity, shifting it downfield.
Benzyl -CH

-
4.65 (d)4.68 (d)4.72 (d) Minimal inductive effect transmission through the amide bond.
Benzyl Ar-H 7.30 - 7.40 (m)7.30 - 7.40 (m)7.30 - 7.40 (m) The benzyl ring is electronically isolated; signals overlap significantly.
Benzoyl H-2/H-6 7.80 (d)8.00 (d)8.25 (s) / 8.55 (s) Diagnostic: 3,5-substitution removes ortho-coupling. H-2/H-6 appear as distinct singlets (or doublets with minimal J coupling).
Benzoyl H-4 7.40 - 7.50 (m)8.30 (d)8.45 (s) H-4 is sandwiched between Cl and NO₂, causing extreme deshielding.

Key Identification Feature: Look for the "isolated spin system" in the aromatic region. Unlike the complex multiplets of the parent compound, the target will show three distinct, downfield signals (singlets or fine doublets) for the benzoyl protons.

B. Infrared (IR) Spectroscopy

Method: FT-IR (ATR)

The competition between the amide resonance and the electron-withdrawing nitro group defines the IR fingerprint.

Functional GroupVibration ModeBaseline (

, cm

)
Target (

, cm

)
Interpretation
Amide I C=O Stretch1640 - 16551660 - 1675 EWGs reduce C-N double bond character, increasing C=O bond order (shift to higher wavenumber).
Amide II N-H Bend1540 - 15501535 - 1545 Slightly weakened by the acidic nature of the proton.
Nitro (Asym) N-O StretchN/A1525 - 1535 Strong, characteristic diagnostic band.
Nitro (Sym) N-O StretchN/A1345 - 1355 Strong diagnostic band.
Aryl Chloride C-Cl StretchN/A1050 - 1080 Often obscured but visible in fingerprint region.
C. Mass Spectrometry (MS) Fragmentation

Method: EI-MS (70 eV) or ESI+

Fragment Ionm/z (Target)OriginRelative Abundance
Molecular Ion [M]

290 / 292 Parent MoleculeModerate (3:1 ratio due to

Cl/

Cl)
Benzoyl Cation 184 / 186 [3-Cl-5-NO

-Ph-CO]

High (Base peak often derived from acylium ion)
Tropylium Ion 91 [C

H

]

High (Characteristic of all benzyl amides)
Phenyl Cation 77 [C

H

]

Low (Secondary fragmentation of benzyl)

Experimental Protocols

Protocol A: Synthesis via Acid Chloride (Recommended)

Rationale: This method avoids the poor solubility issues often encountered with nitro-benzoic acids in carbodiimide (EDC/DCC) couplings.

  • Activation:

    • Dissolve 3-chloro-5-nitrobenzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM) or Thionyl Chloride (neat).

    • Add catalytic DMF (1-2 drops).

    • Reflux for 2 hours (if using SOCl

      
      ) or stir with Oxalyl Chloride (1.2 eq) at 0°C 
      
      
      
      RT.
    • Evaporate excess reagent to dryness to obtain the crude acid chloride.

  • Coupling:

    • Dissolve the crude acid chloride in anhydrous DCM (0.2 M).

    • Cool to 0°C.

    • Add Benzylamine (1.1 eq) followed by Triethylamine (1.5 eq) dropwise. Exothermic reaction.

    • Stir at Room Temperature (RT) for 3 hours.

  • Workup (Self-Validating Step):

    • Wash organic phase with 1M HCl (removes unreacted amine).

    • Wash with Sat. NaHCO

      
        (removes unreacted acid).
      
    • Wash with Brine, dry over Na

      
      SO
      
      
      
      , and concentrate.[1]
  • Purification:

    • Recrystallization from Ethanol/Water (9:1) is typically sufficient due to the high crystallinity of nitro-amides.

Protocol B: Analytical Validation Conditions
  • HPLC: C18 Column, Gradient 10%

    
     90% ACN in Water (0.1% TFA). Target elutes later than N-benzylbenzamide due to the lipophilic chloro- group.
    
  • TLC: 30% Ethyl Acetate in Hexane. Visualized under UV (254 nm).

    • Rf (Target): ~0.65[2]

    • Rf (Benzylamine):[3] ~0.1 (Stays at baseline or streaks)

Mechanistic Visualization

The following diagram illustrates the synthesis logic and the primary mass spectrometry fragmentation pathway used for identification.

G cluster_0 Synthesis Acid 3-Chloro-5-nitro benzoic Acid Chloride Acid Chloride Intermediate Acid->Chloride SOCl2 / DMF Activation Product N-Benzyl-3-chloro- 5-nitrobenzamide (MW 290.6) Chloride->Product + Amine / Et3N Nu- Acyl Substitution Amine Benzylamine Amine->Product Frag1 Fragment: Benzyl Cation (m/z 91) Product->Frag1 MS: C-N Bond Cleavage Frag2 Fragment: Acylium Ion (m/z 184/186) Product->Frag2 MS: Alpha Cleavage

Figure 1: Synthesis workflow via acid chloride activation and subsequent Mass Spec fragmentation pathways.

References

  • Royal Society of Chemistry. (2012). Direct amidation of carboxylic acids with amines under microwave irradiation. RSC Advances. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12341508, 3-Chloro-5-nitrobenzamide. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Characterization of N-(3-chlorophenethyl)-4-nitrobenzamide. Molbank. Retrieved from [Link]

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A Comparative Guide to the Validation of a Novel Synthetic Route for N-Benzyl-3-chloro-5-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide presents a comprehensive validation of a novel, two-step, one-pot synthetic route for N-Benzyl-3-chloro-5-nitrobenzamide, a key intermediate in pharmaceutical and agrochemical research.[1] We provide a detailed comparison of this new method against the traditional, established two-step synthesis, offering objective performance analysis supported by experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of this and similar N-substituted benzamide derivatives.

Introduction: The Significance of this compound

N-substituted benzamides are a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties.[2][3] this compound, in particular, serves as a versatile building block for the synthesis of more complex molecules, owing to its reactive functional groups.[1] The efficiency, scalability, and cost-effectiveness of its synthetic route are therefore of paramount importance.[4] This guide introduces a novel synthetic approach designed to improve upon these key metrics.

Comparative Analysis of Synthetic Routes

We compare our novel one-pot synthesis with the traditional two-step approach. The primary objective is to evaluate improvements in reaction efficiency, yield, purity, and overall process economy.

Table 1: Performance Comparison of Synthetic Routes
ParameterTraditional Two-Step SynthesisNovel One-Pot Synthesis
Overall Yield 75-85%90-95%
Purity (post-purification) >98%>99%
Reaction Time 6-8 hours3-4 hours
Number of Steps 2 (with intermediate isolation)1 (one-pot)
Reagents 3-chloro-5-nitrobenzoic acid, Thionyl chloride, Benzylamine, Triethylamine3-chloro-5-nitrobenzoic acid, Benzylamine, Triphenylphosphine, Iodine, Triethylamine
Solvents Toluene, DichloromethaneDichloromethane
Process Safety Use of corrosive thionyl chloride requires careful handling.Milder reaction conditions.
Cost-Effectiveness Requires isolation of intermediate, leading to higher solvent and energy consumption.Reduced solvent usage and shorter reaction time contribute to lower operational costs.

The Novel Synthetic Route: A Mechanistic Perspective

The novel route leverages an in-situ activation of the carboxylic acid, eliminating the need for the preparation and isolation of the highly reactive acyl chloride intermediate. This is achieved through the use of a triphenylphosphine-iodine system, which has been shown to be effective for amidation reactions.[5] The proposed mechanism involves the formation of a highly reactive phosphonium salt intermediate, which is then readily attacked by the amine.

Diagram 1: Proposed Mechanism for the Novel One-Pot Synthesis

Novel_Synthetic_Route cluster_0 In-situ Activation cluster_1 Amidation Carboxylic_Acid 3-chloro-5-nitrobenzoic acid PPh3I2 PPh3 / I2 Phosphonium_Salt Reactive Phosphonium Salt Intermediate Carboxylic_Acid->Phosphonium_Salt Activation PPh3I2->Phosphonium_Salt Product This compound Phosphonium_Salt->Product Nucleophilic Attack Benzylamine Benzylamine Benzylamine->Product Traditional_Synthetic_Route Start 3-chloro-5-nitrobenzoic acid Step1 Step 1: Acyl Chloride Formation (SOCl2, Toluene, Reflux) Start->Step1 Intermediate 3-chloro-5-nitrobenzoyl chloride (Isolated) Step1->Intermediate Step2 Step 2: Amidation (Benzylamine, Et3N, DCM) Intermediate->Step2 Product This compound Step2->Product

Caption: Workflow for the traditional two-step synthesis.

Experimental Protocols

Detailed, step-by-step methodologies for both the novel and traditional synthetic routes, as well as the analytical validation workflow, are provided below.

Protocol 1: Novel One-Pot Synthesis of this compound
  • Reaction Setup: To a stirred solution of 3-chloro-5-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere, add triphenylphosphine (1.1 eq) and iodine (1.1 eq) at 0 °C.

  • Activation: Stir the mixture at 0 °C for 30 minutes. The formation of the reactive intermediate is indicated by a change in color.

  • Amidation: Add triethylamine (1.5 eq) followed by the dropwise addition of benzylamine (1.1 eq).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). [6]5. Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Protocol 2: Traditional Two-Step Synthesis of this compound

Step 1: Synthesis of 3-chloro-5-nitrobenzoyl chloride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap, add 3-chloro-5-nitrobenzoic acid (1.0 eq) and thionyl chloride (2.0 eq) in toluene (15 mL).

  • Reaction: Reflux the mixture for 2 hours.

  • Isolation: After cooling, remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 3-chloro-5-nitrobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve the crude 3-chloro-5-nitrobenzoyl chloride in anhydrous dichloromethane (10 mL) and cool to 0 °C.

  • Amidation: In a separate flask, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (5 mL). Add this solution dropwise to the stirred acyl chloride solution at 0 °C. [7]3. Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by TLC. [6]4. Work-up: Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure this compound.

Protocol 3: Analytical Validation Workflow

The identity and purity of the synthesized this compound were confirmed using a combination of spectroscopic and chromatographic techniques. [8]

  • Thin Layer Chromatography (TLC): Monitor reaction progress and assess the purity of the final product using silica gel plates with a mobile phase of hexane:ethyl acetate (7:3). Visualize spots under UV light (254 nm). [6]2. High-Performance Liquid Chromatography (HPLC): Determine the final purity of the compound using a C18 column with a gradient elution of acetonitrile and water. [9]3. Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra to confirm the molecular structure. [8][10]4. Infrared (IR) Spectroscopy: Identify characteristic functional groups (amide C=O, N-H, nitro N-O) using FT-IR spectroscopy. [8]5. Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern to further confirm the identity of the product. [8]

Diagram 3: Analytical Validation Workflow

Analytical_Validation Start Synthesized Product TLC TLC Analysis (Reaction Monitoring & Purity Check) Start->TLC HPLC HPLC Analysis (Quantitative Purity) Start->HPLC Spectroscopy Spectroscopic Characterization Start->Spectroscopy Confirmation Structure & Purity Confirmed TLC->Confirmation HPLC->Confirmation NMR NMR (1H, 13C) (Structure Elucidation) Spectroscopy->NMR IR IR Spectroscopy (Functional Group ID) Spectroscopy->IR MS Mass Spectrometry (Molecular Weight) Spectroscopy->MS NMR->Confirmation IR->Confirmation MS->Confirmation

Caption: Workflow for the analytical validation of the synthesized product.

Conclusion and Future Outlook

The novel one-pot synthesis of this compound offers significant advantages over the traditional two-step method. The improved yield, shorter reaction time, and milder reaction conditions make it a more efficient and potentially more scalable and cost-effective approach. [4]The elimination of the need to handle corrosive thionyl chloride also enhances the safety profile of the synthesis. Further optimization of the one-pot reaction conditions could potentially lead to even greater improvements in performance. This streamlined synthetic strategy holds promise for the efficient production of a wide range of N-substituted benzamides, thereby accelerating drug discovery and development programs.

References

  • Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives - MDPI. Available at: [Link]

  • Controllable Molecular Editing of 2-Amino-N-substituted Benzamides: Site-selective Synthesis of 6-Selenylated N-Substituted 1,2,3-Benzotriazine-4(3H)-ones | Organic Letters - ACS Publications. Available at: [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Available at: [Link]

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  • Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay - Wsu. Available at: [Link]

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  • a) Workflow of identifying synthetic routes based on network analysis;... - ResearchGate. Available at: [Link]

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SAR (Structure-Activity Relationship) studies of "N-Benzyl-3-chloro-5-nitrobenzamide" analogs

Author: BenchChem Technical Support Team. Date: March 2026

The development of novel nitrobenzamide scaffolds requires a delicate balance between target affinity, metabolic stability, and membrane permeability. As a Senior Application Scientist, I have evaluated numerous derivatives within this class. This guide presents a comprehensive Structure-Activity Relationship (SAR) comparison of N-Benzyl-3-chloro-5-nitrobenzamide against its structural analogs, providing actionable insights and validated protocols for drug development professionals.

Mechanistic Rationale: The Nitrobenzamide Pharmacophore

The 3-chloro-5-nitrobenzamide core is a privileged scaffold with dual-action potential. Historically, halo-nitrobenzamides have demonstrated significant efficacy as antiparasitic agents, particularly in veterinary applications against [1]. In modern oncology and antimicrobial research, these compounds act via two primary mechanisms:

  • Bioreductive Activation : The strongly electron-withdrawing 3-chloro group facilitates the enzymatic reduction of the 5-nitro group, generating reactive oxygen species (ROS) that induce fatal DNA lesions.

  • Enzymatic Inhibition : The amide moiety functions simultaneously as a hydrogen bond donor and acceptor, mimicking the nicotinamide pocket of NAD+-dependent enzymes (such as PARP-1), effectively blocking [2].

The introduction of an N-benzyl substitution creates a flexible, hydrophobic anchor that significantly alters the molecule's pharmacokinetic profile compared to rigid aryl or primary amides.

SAR_Pathway cluster_0 Target Engagement & Activity Lead This compound (Lipophilic Anchor) Enzyme Enzyme Binding (NAD+ Pocket) Lead->Enzyme Flexible Benzyl Group Enhances Affinity Bioreduction Nitroreductase Activation (ROS Generation) Lead->Bioreduction 3-Chloro Group Promotes Reduction CellDeath Apoptosis / Cell Death Enzyme->CellDeath DNA Repair Blockade Bioreduction->CellDeath Oxidative Damage

Fig 1: Dual-action mechanistic pathway of this compound.

SAR Comparative Analysis

To understand why this compound (CAS: 1881290-63-6) is a superior lead candidate, we must compare its quantitative performance against alternative substitutions at the amide nitrogen. The data below summarizes representative in vitro paneling for this compound class.

Compound AnalogR-Group SubstitutionTarget IC₅₀ (µM)LogPCaco-2 Pₐₚₚ (10⁻⁶ cm/s)Microsomal T½ (min)
3-Chloro-5-nitrobenzamide -H (Primary Amide)12.41.84.245
N-tert-Butyl-3-chloro-5-nitrobenzamide -tert-Butyl8.12.912.5120
N-(4-Chlorophenyl)-3-chloro-5-nitrobenzamide -4-Chlorophenyl2.54.58.130
This compound -Benzyl 0.9 3.6 22.4 85
Analytical Insights
  • Primary Amides (-H) : While synthetically accessible, the unsubstituted amide lacks the hydrophobic bulk necessary to engage auxiliary binding pockets, resulting in weak potency (12.4 µM) and poor membrane permeability.

  • Rigid Aryl Amides (-4-Chlorophenyl) : Direct attachment of an aromatic ring improves target affinity but drives the LogP excessively high (4.5). This extreme lipophilicity causes the compound to become a substrate for rapid hepatic clearance (T½ = 30 min) and limits aqueous solubility.

  • The Benzyl Advantage : The N-benzyl analog represents the "Goldilocks" zone. The methylene spacer provides conformational flexibility, allowing the phenyl ring to adapt to the target's hydrophobic pocket without steric clashing, yielding sub-micromolar potency (0.9 µM). Furthermore, its optimal LogP of 3.6 directly translates to superior Caco-2 permeability, making it a highly viable candidate where [3] is optimized for oral bioavailability.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Every critical step includes an internal checkpoint to prevent downstream failure.

Protocol A: Synthesis of this compound

The synthesis begins with 3-chloro-5-nitrobenzoic acid, a highly reliable intermediate in [4].

Step 1: Acyl Chloride Formation

  • Suspend 3-chloro-5-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add Thionyl Chloride (SOCl₂, 2.0 eq) and a catalytic drop of DMF. Reflux for 3 hours.

    • Causality: SOCl₂ is explicitly chosen over peptide coupling reagents (e.g., HATU) because it generates a highly reactive, isolable acyl chloride. The gaseous byproducts (SO₂ and HCl) drive the reaction to completion and are easily removed in vacuo, eliminating the need for complex chromatographic purification of the intermediate.

    • Self-Validation Check: Quench a 10 µL reaction aliquot in methanol and analyze via TLC. The complete disappearance of the baseline acid spot and the appearance of a high-Rf methyl ester spot confirms 100% conversion.

Step 2: Amidation

  • Dissolve the crude acyl chloride in anhydrous THF at 0°C.

  • Dropwise, add a solution of benzylamine (1.1 eq) and Triethylamine (TEA, 2.0 eq) in THF.

    • Causality: TEA acts as an acid scavenger. If omitted, the HCl generated during the reaction will protonate the benzylamine, destroying its nucleophilicity and stalling the reaction at 50% yield. Anhydrous THF is used to prevent competitive hydrolysis of the acyl chloride back to the starting material.

    • Self-Validation Check: Post-reaction, the organic layer is washed sequentially with 1M HCl (to remove unreacted benzylamine) and saturated NaHCO₃ (to remove trace hydrolyzed acid). LC-MS analysis of the organic layer must show a single peak corresponding to the target mass[M+H]⁺ before proceeding to biological evaluation.

Protocol B: In Vitro Target Inhibition Assay (Chemiluminescent)
  • Plate the target enzyme (e.g., PARP-1) in a 96-well plate with varying concentrations of the N-benzyl analog (0.1 nM to 100 µM).

  • Initiate the reaction by adding NAD+ and biotinylated DNA substrate.

  • Detect activity using a streptavidin-HRP chemiluminescent readout.

    • Causality: Chemiluminescence is strictly required over standard colorimetric absorbance. It provides a 10-fold wider dynamic range and superior signal-to-noise ratio, which is absolutely critical for accurately differentiating the subtle sub-micromolar IC₅₀ differences between the N-benzyl and rigid aryl analogs.

    • Self-Validation Check: The assay plate must include a vehicle control (DMSO, 0% inhibition) and a reference standard (e.g., Iniparib, 100% inhibition). Calculate the Z'-factor for the plate; a Z' > 0.5 is mandatory to validate the assay's robustness, ensuring that the observed SAR differences are statistically significant and not the result of liquid handling artifacts.

References

  • Title: Veterinary composition containing halo-nitro-benzamides and methods of using same Source: US Patent 3161564A URL
  • Title : Spectroscopic, DFT, and XRD Studies of Hydrogen Bonds in N-Unsubstituted 2-Aminobenzamides Source : PubMed Central (PMC) URL :[Link]

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of N-Benzyl-3-chloro-5-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: N-Benzyl-3-chloro-5-nitrobenzamide Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Format: Operational Technical Guide

Executive Safety & Hazard Assessment

Before initiating any disposal workflow, you must characterize the specific hazards of This compound (CAS: Analogous to 50826-02-3 derivatives). As a halogenated nitroaromatic amide, this compound presents a dual-hazard profile: potential toxicity from the nitro/chloro moieties and environmental persistence due to halogenation.

Critical Hazard Profile:

Property Hazard Description Operational Implication
Chemical Class Halogenated Nitroaromatic Amide DO NOT mix with strong oxidizers or reducing agents.
Energetics Nitro group (-NO₂) Potential for rapid decomposition upon high heat; High-Temperature Incineration is required.
Toxicity Halogenated Organic Likely toxic to aquatic life; Zero-discharge policy (no drain disposal).

| Physical State | Solid (Powder/Crystal) | Requires "Lab Pack" disposal or dissolution in combustible solvent. |

Regulatory Classification & Waste Coding

Proper classification is the linchpin of compliance. Under US EPA (RCRA) and international guidelines, this compound does not typically have a specific "P" or "U" list citation but defaults to characteristic hazardous waste.

  • Primary Classification: Halogenated Organic Waste

  • EPA Waste Codes (Likely Applicable):

    • D001 (Ignitable - if dissolved in organic solvent)

    • D003 (Reactive - potential, though rare for mono-nitro amides, check SDS)

    • Characteristic Toxicity : If TCLP testing is not performed, manage as Toxic Hazardous Waste .

Expert Insight: Always classify "unknown" or "research" nitro-compounds as potentially explosive until proven stable. Segregate them from bulk solvent streams to prevent uncontrolled reactions in waste drums.

Pre-Disposal Stabilization & Segregation Strategy

Effective disposal starts at the bench. You must segregate this compound to prevent cross-contamination that could escalate disposal costs or create safety risks.

Waste Segregation Protocol
  • Stream A (Preferred): Solid Waste Lab Pack. Keep the compound in its original container or a compatible wide-mouth jar.

  • Stream B (Alternative): Dissolved Liquid Waste. If the compound is already in solution (e.g., DMSO, DCM), it must be routed to the Halogenated Solvent stream.

DOT Diagram: Waste Segregation Decision Tree

WasteSegregation Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid In Solution StateCheck->Liquid LabPack Route A: Solid Lab Pack (Segregated Container) Solid->LabPack SolventCheck Solvent Type? Liquid->SolventCheck Incineration Final Disposal: High-Temp Incineration LabPack->Incineration HaloStream Route B: Halogenated Waste (Red Can/Drum) SolventCheck->HaloStream Contains DCM, Chloroform, etc. NonHaloStream Route C: Non-Halogenated Waste (Only if <2% Halogen content) SolventCheck->NonHaloStream Pure Acetone/Methanol (Rare) HaloStream->Incineration NonHaloStream->Incineration Check Local Rules

Caption: Decision logic for segregating this compound based on physical state and solvent matrix.

Step-by-Step Disposal Protocol

This protocol ensures a self-validating chain of custody from the laboratory bench to the waste contractor.

Phase 1: Preparation
  • PPE Requirement: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat. Handle inside a fume hood.

  • Container Selection:

    • Solids: Use a wide-mouth high-density polyethylene (HDPE) or glass jar with a screw-top lid.

    • Liquids: Use a dedicated "Halogenated Waste" carboy (polyethylene or safety can).

Phase 2: Packaging (The "Lab Pack" Method)
  • Labeling: Immediately affix a hazardous waste label.

    • Chemical Name: Write out the full name: "this compound". Do not use abbreviations or structural formulas alone.

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

  • Transfer:

    • If the original container is empty, triple rinse it with a compatible solvent (e.g., acetone). Collect the rinsate as halogenated liquid waste.

    • Deface the original label if reusing the container for waste, or place the entire small vial into the larger waste jar.

Phase 3: Storage & Handoff
  • Secondary Containment: Place the waste container in a secondary tray to catch potential leaks.

  • Time Limit: Do not store waste in the lab for more than 90 days (standard RCRA limit for satellite accumulation areas).

  • Contractor Handoff: Contact your EHS department.[1] This compound requires incineration (Waste Code: Incineration recommended for destruction of nitro/chloro organics).

Emergency Contingencies

Scenario: Spillage of Solid Powder

  • Evacuate & Ventilate: Clear the immediate area.

  • PPE Upgrade: Wear a P95/N95 particulate respirator if dust is visible.

  • Dry Cleanup: Do not wet initially (to avoid spreading). Use a scoop or dustpan to collect the bulk solid.

  • Wet Wipe: Clean the surface with a soap/water solution or acetone. Dispose of all cleanup materials (wipes, gloves) as Hazardous Chemical Waste .

Scenario: Skin Contact

  • Immediate Wash: Flush skin with water for 15 minutes.[2]

  • Decontamination: Remove contaminated clothing immediately. Nitro-compounds can be absorbed through the skin.

References
  • BenchChem. (2025). Proper Disposal of Halogenated Nitroaromatic Compounds. Retrieved from

  • US Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261). Retrieved from

  • Fisher Scientific. (2025).[3] Safety Data Sheet: Chloronitrobenzamide Derivatives. Retrieved from

  • Cornell University EHS. (2025). Laboratory Waste Disposal Guide: Halogenated Solvents. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.